Doxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Record name | DOXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022970 | |
| Record name | Doxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |
| Record name | DOXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Doxylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |
| Record name | DOXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Doxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |
| Record name | Doxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Slightly volatile | |
| Record name | DOXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQ | |
CAS No. |
469-21-6, 76210-47-4, 562-10-7 | |
| Record name | DOXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Doxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Doxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxylamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |
| Record name | Doxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Doxylamine Succinate: An In-Depth Examination of Mechanisms Beyond H1 Receptor Antagonism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Doxylamine succinate, a first-generation antihistamine of the ethanolamine class, is widely recognized for its potent antagonism of the histamine H1 receptor, which underlies its primary clinical applications in the management of insomnia and allergic rhinitis. However, a comprehensive understanding of its pharmacological profile reveals a broader mechanism of action that extends beyond simple H1 antagonism. This technical guide provides an in-depth exploration of these additional mechanisms, focusing on this compound's activity at muscarinic acetylcholine receptors, its interaction with the nuclear receptor subfamily 1 group I member 3 (NR1I3), also known as the constitutive androstane receptor (CAR), and its subsequent influence on cytochrome P450 (CYP) enzyme induction. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support further research and drug development efforts.
Muscarinic Acetylcholine Receptor Antagonism
Beyond its well-characterized affinity for the histamine H1 receptor, this compound succinate exhibits significant antagonist activity at muscarinic acetylcholine receptors. This anticholinergic action is responsible for a number of its known side effects, including dry mouth, blurred vision, and urinary retention[1][2].
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for the five muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below, providing a comparative view of its affinity for these receptors relative to the H1 receptor.
| Receptor Target | This compound Kᵢ (nM) |
| Histamine H1 | 1.3 |
| Muscarinic M1 | 130 |
| Muscarinic M2 | 200 |
| Muscarinic M3 | 240 |
| Muscarinic M4 | 1,210 |
| Muscarinic M5 | 4,900 |
Data sourced from Wikipedia, which cites a primary scientific source.
Signaling Pathways
This compound, by acting as an antagonist at muscarinic receptors, competitively inhibits the binding of acetylcholine, thereby blocking its downstream signaling cascades. The specific consequences of this inhibition depend on the G-protein coupling of the muscarinic receptor subtype.
-
M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o-coupled): this compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine monophosphate (cAMP) production. Additionally, it blocks the Gβγ-mediated activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M1-M5 receptor genes).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine or [³H]-QNB).
-
This compound succinate solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Workflow:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound succinate in the assay buffer.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interaction with Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3/CAR)
This compound has been identified as a ligand for the Nuclear receptor subfamily 1 group I member 3 (NR1I3), also known as the constitutive androstane receptor (CAR)[3]. CAR is a key transcriptional regulator of xenobiotic and endobiotic metabolism, primarily in the liver. Its activation leads to the induction of genes encoding drug-metabolizing enzymes and transporters.
Mechanism of CAR Activation
CAR can be activated through both ligand-dependent and ligand-independent pathways. As a ligand, this compound is proposed to bind to CAR, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, such as the phenobarbital-responsive enhancer module (PBREM), in the promoter regions of target genes, thereby initiating their transcription.
Experimental Protocol: Luciferase Reporter Gene Assay for CAR Activation
A luciferase reporter gene assay is a common method to assess the activation of nuclear receptors like CAR.
-
Materials:
-
Hepatoma cell line (e.g., HepG2).
-
Expression vector for human CAR.
-
Luciferase reporter plasmid containing a CAR-responsive promoter (e.g., containing PBREM elements) upstream of the luciferase gene.
-
Transfection reagent.
-
This compound succinate solutions of varying concentrations.
-
Luciferase assay substrate and buffer.
-
Luminometer.
-
-
Workflow:
-
Procedure:
-
Co-transfect the hepatoma cells with the CAR expression vector and the luciferase reporter plasmid.
-
After allowing for receptor expression, treat the cells with various concentrations of this compound succinate. A known CAR agonist (e.g., CITCO) should be used as a positive control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for CAR activation and luciferase gene expression.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence produced, which is proportional to the level of CAR activation.
-
Data can be used to generate a dose-response curve and determine the EC₅₀ of this compound for CAR activation.
-
Induction of Cytochrome P450 Enzymes
The activation of CAR by this compound is expected to lead to the induction of its target genes, which include several cytochrome P450 (CYP) enzymes, most notably CYP2B6 and CYP3A4. These enzymes are critical for the metabolism of a wide range of drugs and endogenous compounds.
Implication of CYP Induction
The induction of CYP enzymes by this compound can have significant clinical implications, potentially leading to drug-drug interactions. Increased expression of CYP enzymes can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their therapeutic efficacy.
Experimental Protocol: In Vitro CYP Induction Assay in Human Hepatocytes
Primary human hepatocytes are the gold standard for in vitro assessment of CYP induction potential.
-
Materials:
-
Cryopreserved or fresh primary human hepatocytes.
-
Hepatocyte culture medium.
-
This compound succinate solutions of varying concentrations.
-
Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6).
-
Probe substrates for specific CYP enzymes (e.g., midazolam for CYP3A4, bupropion for CYP2B6).
-
LC-MS/MS system for metabolite quantification.
-
-
Workflow:
-
Procedure:
-
Culture primary human hepatocytes according to standard protocols.
-
Treat the hepatocytes with various concentrations of this compound succinate, a vehicle control, and positive controls for 48-72 hours, with daily media changes.
-
After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant and quantify the formation of specific metabolites using a validated LC-MS/MS method.
-
Calculate the fold-induction of CYP activity by comparing the metabolite formation in this compound-treated cells to that in vehicle-treated cells.
-
Conclusion
The pharmacological profile of this compound succinate is more complex than its primary classification as a histamine H1 antagonist suggests. Its antagonist activity at muscarinic acetylcholine receptors contributes significantly to its side-effect profile. Furthermore, its identification as a ligand for the constitutive androstane receptor (CAR) indicates a potential to modulate the expression of key drug-metabolizing enzymes, including CYP2B6 and CYP3A4. While quantitative data on its interaction with CAR and the resulting CYP induction are currently limited in the public domain, the experimental frameworks outlined in this guide provide a clear path for further investigation. A thorough understanding of these off-target activities is crucial for a complete risk-benefit assessment of this compound and for predicting potential drug-drug interactions, thereby informing safer and more effective clinical use. Further research is warranted to quantify the binding affinity of this compound for CAR and to determine the concentration-dependent effects on CYP enzyme induction in human-relevant systems.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticholinergic Profile of Doxylamine: A Molecular Perspective
For Immediate Release
PISCATAWAY, NJ – November 26, 2025 – This technical guide provides a comprehensive examination of the molecular underpinnings of the anticholinergic properties of doxylamine, a first-generation antihistamine. Primarily recognized for its H1 receptor antagonism, this compound also exhibits significant activity at muscarinic acetylcholine receptors, which accounts for its characteristic anticholinergic side effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mechanism of action at the molecular level.
Introduction: this compound's Dual Identity
This compound is a widely used over-the-counter medication for the treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1][2] Its therapeutic effects are largely attributed to its potent inverse agonist activity at the histamine H1 receptor.[1][3] However, like many first-generation antihistamines, this compound readily crosses the blood-brain barrier and interacts with other receptors, notably the muscarinic acetylcholine receptors (mAChRs).[1] This interaction is responsible for the drug's well-documented anticholinergic effects, which can range from dry mouth and blurred vision to more severe central nervous system effects like confusion and delirium at high doses. This guide delves into the molecular interactions and functional consequences of this compound's engagement with the muscarinic receptor system.
Molecular Mechanism of Anticholinergic Action
The anticholinergic effects of this compound stem from its activity as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). In the nervous system, acetylcholine (ACh) acts as a primary neurotransmitter, binding to and activating mAChRs to propagate signals that regulate a vast array of physiological functions. This compound competes with acetylcholine for the same binding site on these receptors, but its binding does not elicit the conformational change required for receptor activation. By occupying the receptor, this compound effectively blocks ACh-mediated signaling, leading to the functional effects recognized as anticholinergic.
Muscarinic Receptor Subtypes and this compound Affinity
There are five genetically distinct subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems. This compound exhibits a non-selective binding profile, demonstrating affinity for all five subtypes, albeit with varying potencies. This lack of selectivity contributes to the broad range of its anticholinergic side effects.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for human muscarinic receptor subtypes has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a stronger binding affinity. The data presented below summarizes the binding profile of this compound across the M1-M5 receptors.
| Receptor Subtype | This compound Ki (nM) | Source Organism |
| M1 | 490 | Human |
| M2 | 2100 | Human |
| M3 | 650 | Human |
| M4 | 380 | Human |
| M5 | 180 | Human |
Table 1: Binding affinities of this compound for human muscarinic acetylcholine receptor subtypes. Data sourced from in vitro radioligand competition assays.
Modulation of Muscarinic Signaling Pathways
The five muscarinic receptor subtypes couple to different intracellular G-protein signaling cascades to exert their effects. This compound's antagonism prevents the initiation of these pathways by acetylcholine.
-
M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Activation by ACh stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). By blocking these receptors, this compound inhibits this cascade, preventing the rise in intracellular calcium and activation of PKC.
-
M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. ACh activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). This compound's antagonism at M2 and M4 receptors prevents this inhibitory signal, thereby disinhibiting adenylyl cyclase.
Visualizing this compound's Antagonistic Action
Caption: this compound blocks Gq-coupled M1/M3/M5 receptor signaling.
Caption: this compound blocks Gi-coupled M2/M4 receptor signaling.
Key Experimental Protocols
The characterization of this compound's anticholinergic properties relies on established in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays to determine affinity and calcium mobilization assays to assess functional antagonism.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.
Objective: To calculate the inhibition constant (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound succinate.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, e.g., 1 µM Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters, liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient specific binding (e.g., 10-20 µg protein per well).
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding control (1 µM Atropine) OR 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
25 µL of radioligand ([³H]-NMS) diluted in assay buffer to a final concentration near its Kd value (e.g., 0.5 nM).
-
50 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Functional Antagonism via Calcium Mobilization Assay
This protocol measures this compound's ability to functionally block Gq-coupled muscarinic receptors (M1, M3, or M5) by monitoring changes in intracellular calcium concentration.
Objective: To determine the potency (IC50) of this compound as an antagonist of agonist-induced calcium mobilization mediated by a Gq-coupled muscarinic receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M3).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.
-
Antagonist: this compound succinate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation:
-
Prepare a plate containing various concentrations of this compound (antagonist plate).
-
Prepare a separate plate with the agonist (e.g., Carbachol) at a concentration that elicits a sub-maximal response (EC80).
-
-
Assay Execution (using a fluorescence plate reader):
-
Wash the cells with assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.
-
Place the cell plate into the instrument.
-
Program the instrument to first add a volume (e.g., 25 µL) from the antagonist plate (this compound or vehicle) and incubate for a set period (e.g., 15-20 minutes).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the second addition, dispensing a volume (e.g., 25 µL) of the agonist (Carbachol) into each well.
-
Immediately begin kinetic fluorescence measurements (e.g., readings every second for 90-120 seconds) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For the antagonist dose-response curve, normalize the data with the response to the agonist alone set to 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Conclusion
The anticholinergic properties of this compound are a direct consequence of its molecular interaction with muscarinic acetylcholine receptors. As a non-selective antagonist, it binds to all five receptor subtypes, with a notable affinity for the M5, M4, and M1 subtypes. By competitively inhibiting the binding of acetylcholine, this compound effectively blocks both Gq/11- and Gi/o-mediated signaling cascades, preventing downstream cellular responses. The quantitative data from binding assays and the functional data from cellular assays provide a clear and detailed picture of this antagonism at the molecular level. This in-depth understanding is crucial for the rational design of future medications, aiming to separate desired therapeutic effects from unintended anticholinergic liabilities.
References
An In-depth Toxicological Profile of Doxylamine Succinate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxylamine succinate, a first-generation ethanolamine-based antihistamine, is widely utilized for its hypnotic and antiemetic properties. Its mechanism of action is primarily centered on its antagonism of the histamine H1 receptor, which also contributes to its sedative and anticholinergic side effects. This document provides a comprehensive technical overview of the toxicological profile of this compound succinate, synthesizing data from non-clinical studies. It covers toxicokinetics, acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Key quantitative data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological interactions and the methodologies used for its evaluation.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is readily absorbed after oral administration. In healthy male volunteers administered a single 25 mg oral dose, the mean peak plasma concentration (Cmax) was approximately 99-118.21 ng/mL, achieved at a Tmax of 2.4 hours.[1][2] The elimination half-life is approximately 10.1 to 12.5 hours.[1][3] this compound is primarily metabolized in the liver via N-dealkylation to its main metabolites, N-desmethyl-doxylamine and N,N-didesmethylthis compound, which are then excreted by the kidneys.
Table 1: Human Pharmacokinetic Parameters of this compound Succinate (Single 25 mg Oral Dose)
| Parameter | Value | Reference |
| Mean Cmax | 99 - 118.21 ng/mL | |
| Mean Tmax | 2.4 - 7.5 hours | |
| Elimination Half-life (t½) | 10.1 - 12.5 hours | |
| Apparent Oral Clearance | 217 mL/min |
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that are subsequently eliminated renally.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal this compound in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Succinate/Pyridoxine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Doxylamine's Effects on the Central Nervous System: A Technical Guide for Research Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine is a first-generation ethanolamine-based antihistamine widely available in over-the-counter (OTC) preparations for the short-term management of insomnia and allergy symptoms.[1] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS).[2] Its potent sedative and anticholinergic properties make it a valuable tool compound for studying CNS pathways related to sleep, wakefulness, and cholinergic function.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the CNS in research models, and detailed experimental protocols for its evaluation.
Mechanism of Action in the CNS
This compound's primary CNS effects are mediated through its interaction with two major neurotransmitter systems: histaminergic and cholinergic.
-
Histamine H1 Receptor Antagonism : this compound functions as a potent inverse agonist at histamine H1 receptors.[2] In the CNS, histamine acts as a key wake-promoting neurotransmitter. By blocking H1 receptors, this compound inhibits this arousal pathway, leading to its characteristic sedative and hypnotic effects.
-
Muscarinic Acetylcholine Receptor Antagonism : this compound is also a potent, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5). This anticholinergic activity contributes to its sedative effects but is also responsible for a range of side effects, including cognitive impairment, memory deficits, dry mouth, and, at high doses, delirium.
Pharmacokinetics and CNS Penetration
Understanding the pharmacokinetic profile of this compound is critical for designing and interpreting preclinical studies. Its ability to cross the blood-brain barrier is a defining characteristic of first-generation antihistamines.
| Parameter | Value | Species | Citation |
| Oral Bioavailability | 24.7% | Human | |
| Tmax (Oral) | 1.5 - 2.5 hours | Human | |
| Elimination Half-Life | 10 - 12 hours | Human | |
| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9) | Human | |
| Excretion | 60% Urine, 40% Feces | Human |
Quantitative Data from Preclinical Models
The binding affinity of this compound to its target receptors quantifies its potency. While specific Ki values can vary between studies and assay conditions, the following table provides representative data.
| Receptor Target | Binding Affinity (Ki, nM) | Comments |
| Histamine H1 | Data indicates high affinity | Responsible for primary sedative and antihistaminergic effects. The d-enantiomer shows higher binding affinity than the l-enantiomer. |
| Muscarinic (non-selective) | Data indicates high affinity | Responsible for anticholinergic side effects. |
Experimental Protocols for Assessing CNS Effects
The following protocols outline standard behavioral assays used in rodent models to quantify the sedative and cognitive effects of this compound.
Assessment of Sedative/Hypnotic Activity
These tests are designed to measure the sedative and sleep-promoting effects of this compound.
Protocol 5.1.1: Open Field Test (Locomotor Activity)
-
Objective: To assess sedative effects by measuring changes in spontaneous locomotor activity.
-
Apparatus: A square arena (e.g., 40x40x40 cm for rats) equipped with an automated tracking system (infrared beams or video).
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral gavage).
-
After a pre-determined absorption period (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 15-30 minutes).
-
Thoroughly clean the apparatus with 70% ethanol between subjects.
-
-
Parameters Measured: Total distance traveled, time spent mobile versus immobile, entries into the center zone of the arena. A significant decrease in these parameters indicates a sedative effect.
Protocol 5.1.2: Potentiation of Barbiturate-Induced Sleep
-
Objective: To measure hypnotic effects by assessing this compound's ability to enhance sleep induced by a sub-hypnotic dose of a barbiturate.
-
Procedure:
-
Administer this compound or vehicle control to different groups of animals.
-
After 30 minutes, administer a dose of a short-acting barbiturate (e.g., pentobarbital) that induces sleep in a low percentage of control animals.
-
Immediately observe the animals for the loss of the righting reflex (the inability to right themselves when placed on their back).
-
Record the time from barbiturate injection to the loss of the righting reflex (sleep latency) and the time from loss to regain of the reflex (sleep duration).
-
-
Parameters Measured: Sleep latency (onset of sleep) and total sleep duration. A significant decrease in latency and increase in duration compared to the vehicle group indicates a hypnotic effect.
Assessment of Cognitive Function
These protocols are used to evaluate the anticholinergic-induced cognitive and memory impairment caused by this compound, often using a scopolamine-induced amnesia model as a positive control for cholinergic dysfunction.
Protocol 5.2.1: Morris Water Maze (MWM)
-
Objective: To assess spatial learning and reference memory, which are hippocampus-dependent and sensitive to cholinergic disruption.
-
Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Each day, administer this compound or vehicle 30 minutes before testing.
-
Conduct multiple trials per day (e.g., 4 trials). In each trial, the animal is placed into the pool from a different starting position and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
-
Probe Trial (e.g., Day 5):
-
The escape platform is removed from the pool.
-
The animal is given a final dose of this compound or vehicle and allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
-
Parameters Measured:
-
Acquisition: Escape latency (time to find the platform) across training days. An impaired group will show a flatter learning curve.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of platform location crossings. A significant reduction indicates memory impairment.
-
Protocol 5.2.2: Passive Avoidance Test
-
Objective: To assess fear-motivated long-term memory.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training/Acquisition Trial:
-
Place the animal in the light compartment.
-
After a short habituation, the door to the dark compartment opens.
-
When the animal, following its natural tendency, enters the dark compartment, the door closes and a brief, mild foot shock is delivered.
-
-
Retention Trial (e.g., 24 hours later):
-
Administer this compound or vehicle 30-60 minutes before the trial.
-
Place the animal back in the light compartment and open the door.
-
Record the latency to cross into the dark compartment.
-
-
-
Parameters Measured: Step-through latency. A shorter latency in the this compound-treated group compared to controls suggests impaired memory of the aversive event.
Summary and Conclusion
This compound exerts significant effects on the central nervous system, primarily through the antagonism of histamine H1 and muscarinic acetylcholine receptors. These actions result in profound sedation and dose-dependent cognitive impairment. The research models and experimental protocols detailed in this guide provide a framework for quantifying these CNS effects. By using standardized behavioral assays, researchers can effectively characterize the sedative-hypnotic and anticholinergic profile of this compound and similar compounds, aiding in the development of new therapeutics and the understanding of fundamental neuropharmacological pathways.
References
The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of doxylamine, a first-generation histamine H1 receptor antagonist. This compound is widely utilized for the management of insomnia, allergic rhinitis, and nausea and vomiting during pregnancy.[1] A thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and mechanism of action is critical for its safe and effective therapeutic application and for the development of novel drug delivery systems.
Pharmacokinetic Profile
This compound is readily absorbed from the gastrointestinal tract, primarily in the jejunum.[1] It undergoes hepatic metabolism and is excreted through both urine and feces.[2][3] The pharmacokinetic parameters of this compound have been characterized in several studies, with key quantitative data summarized below.
Quantitative Pharmacokinetic Data
The following tables present a summary of the key pharmacokinetic parameters of this compound derived from studies in healthy human volunteers.
Table 1: Single-Dose Oral Administration of this compound
| Dose | Cmax (ng/mL) | Tmax (hours) | AUCt (ng·h/mL) | Elimination Half-life (t½) (hours) | Reference(s) |
| 12.5 mg | 61.94 | - | 817.33 | - | [4] |
| 25 mg | 99 - 137.9 | 1.5 - 2.5 | 1630.85 - 1746.97 | 10 - 12 |
Table 2: Pharmacokinetic Parameters by Route of Administration
| Route | Bioavailability | Tmax (hours) | Elimination Half-life (t½) (hours) | Reference(s) |
| Oral | 24.7% | 1.5 - 2.5 | 10 - 12 | |
| Intranasal | 70.8% | ~2.0 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic and pharmacodynamic studies. The following sections outline typical experimental protocols for characterizing this compound.
Pharmacokinetic Study Protocol: Single-Dose Crossover Design
A common approach to evaluate the pharmacokinetics of this compound involves a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.
Study Population: Healthy adult male and female volunteers.
Study Design:
-
Screening: Potential participants undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Eligible subjects are randomly assigned to one of two treatment sequences.
-
Dosing: In each period, subjects receive a single oral dose of this compound succinate (e.g., 12.5 mg or 25 mg) after an overnight fast.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next dose.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 60 hours post-dose).
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
Pharmacodynamic Profile
This compound's primary pharmacodynamic effect is the competitive antagonism of the histamine H1 receptor. This action in the central nervous system is responsible for its sedative properties. Additionally, this compound exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to some of its side effects.
Signaling Pathway
This compound exerts its effects by blocking the downstream signaling initiated by histamine binding to the H1 receptor. This G-protein coupled receptor, upon activation by histamine, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including those associated with allergic reactions and wakefulness. By competitively inhibiting histamine binding, this compound prevents this cascade.
Metabolism and Excretion
This compound is extensively metabolized in the liver, primarily through N-dealkylation and N-oxidation reactions. The major cytochrome P450 (CYP) enzymes involved in its metabolism are CYP2D6, CYP1A2, and CYP2C9. The primary metabolites are N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide. Approximately 60% of a dose is excreted in the urine and 40% in the feces.
Conclusion
This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic modeling of this compound for professionals in drug development and research. The presented data and experimental frameworks offer a basis for further investigation and the development of optimized therapeutic strategies. The sedative and anticholinergic properties of this compound, driven by its interaction with histamine H1 and muscarinic receptors, are well-established. Future research may focus on developing formulations with modified release profiles to enhance efficacy and minimize adverse effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdwiki.org [mdwiki.org]
- 4. Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of this compound hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxylamine: A Technical Whitepaper on its Historical Development and Initial Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a first-generation antihistamine of the ethanolamine class, has a long and complex history. First synthesized in the late 1940s, it quickly found application as a potent antihistaminic and sedative agent. This technical guide provides an in-depth overview of the historical development of this compound, its initial synthesis, and the early research findings that established its pharmacological profile and clinical utility. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Historical Development
This compound was first synthesized by Nathan Sperber and his colleagues in 1948 or 1949.[1][2] As a first-generation antihistamine, it was part of a wave of new therapeutic agents developed in the mid-20th century to combat allergic reactions.[3][4] Its potent sedative properties were quickly recognized, leading to its use as a sleep aid.[5]
One of the most notable applications of this compound was its inclusion in the combination drug Bendectin, which was marketed for the treatment of nausea and vomiting during pregnancy (morning sickness) starting in 1956. The original formulation of Bendectin contained this compound succinate, pyridoxine hydrochloride (vitamin B6), and dicyclomine hydrochloride. In 1976, dicyclomine was removed from the formulation due to a lack of evidence for its efficacy in treating morning sickness.
The history of Bendectin is marked by controversy. In the late 1970s and early 1980s, a series of lawsuits alleged that the drug caused birth defects. Despite numerous studies that found no association between Bendectin and an increased risk of birth defects, the manufacturer voluntarily withdrew the product from the U.S. market in 1983 due to the high cost of litigation. In 2013, a reformulated version of the this compound-pyridoxine combination, named Diclegis, was approved by the U.S. Food and Drug Administration (FDA) for the treatment of morning sickness, reaffirming its safety and efficacy.
Initial Synthesis and Chemical Properties
The initial synthesis of this compound was described by Sperber et al. in 1949. The process involves a multi-step chemical reaction.
Synthesis Protocol
The synthesis of this compound succinate involves the following key steps:
-
Grignard Reaction: 2-acetylpyridine is reacted with a Grignard reagent prepared from bromobenzene and magnesium to produce 2-pyridyl phenyl methyl carbinol.
-
Etherification: The resulting carbinol is then reacted with 2-dimethylaminoethyl chloride in the presence of a base (such as sodium amide) to form the this compound free base.
-
Salt Formation: Finally, the this compound base is reacted with succinic acid to form the more stable salt, this compound succinate.
A visual representation of this synthesis workflow is provided below.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine |
| Molecular Formula | C₁₇H₂₂N₂O |
| Molar Mass | 270.376 g/mol |
| CAS Number | 469-21-6 |
| Appearance | White or creamy white powder |
| Melting Point | 103-108 °C (for this compound succinate) |
Initial Research Findings: Pharmacodynamics
This compound's primary mechanism of action is as a potent antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, which are useful in treating allergic conditions such as allergic rhinitis and urticaria.
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). Its binding to H1 receptors in the brain is the primary reason for its pronounced sedative and hypnotic effects.
In addition to its antihistaminic activity, this compound also acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects.
Initial Research Findings: Pharmacokinetics
Early pharmacokinetic data for this compound is limited, with more comprehensive studies conducted in later years. However, the initial understanding established its oral absorption and hepatic metabolism.
| Pharmacokinetic Parameter | Value |
| Bioavailability (Oral) | 24.7% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |
| Elimination Half-life | 10 - 12 hours |
| Metabolism | Hepatic (primarily by CYP2D6, CYP1A2, and CYP2C9) |
| Excretion | 60% in urine, 40% in feces |
Initial Clinical Research Findings
Allergic Conditions
Table 1: Summary of a 1995 Clinical Trial of this compound for the Common Cold
| Parameter | This compound Group (n=345) | Placebo Group (n=343) | P-value |
| Dosage | 7.5 mg, four times a day | Placebo | - |
| Significant reduction in runny nose scores | Yes | No | < 0.01 |
| Significant reduction in sneezing scores | Yes | No | < 0.001 |
| Incidence of Drowsiness | 13.3% | Not reported | - |
Experimental Protocol: 1995 Common Cold Study
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 688 volunteers with common cold symptoms.
-
Intervention: this compound succinate (7.5 mg) or placebo administered orally four times a day for up to nine doses.
-
Primary Outcome Measures: Subjective scores for runny nose and sneezing.
-
Statistical Analysis: Cochran-Mantel-Haenszel statistics controlling for baseline symptom scores.
Nausea and Vomiting of Pregnancy (Bendectin)
The initial clinical study of Bendectin prior to its marketing in 1956 was limited. It involved 277 patients, including pregnant women with morning sickness, as well as children and women with motion sickness. However, detailed quantitative data and the full methodology of this very early trial are not well-documented in available literature.
More robust data comes from later studies, such as the "8-Way Bendectin Study" conducted in 1976. Although this study was not published at the time, a later re-analysis provided some insights into the efficacy of the this compound-pyridoxine combination.
Table 2: Key Findings from the 1976 "8-Way Bendectin Study" (Re-analysis)
| Parameter | This compound-Pyridoxine Group | Placebo Group |
| Number of Participants (Analyzed) | Part of 1,599 total | Part of 1,599 total |
| Clinician Rating of "Moderate or Excellent" Improvement | 21% absolute difference vs. placebo | - |
| 95% Confidence Interval | 11-30% | - |
Experimental Protocol: 1976 "8-Way Bendectin Study"
-
Study Design: Double-blind, multicentered, randomized, placebo-controlled study with seven active treatment arms and one placebo arm.
-
Participants: 2,359 women in the first trimester of pregnancy with morning sickness.
-
Intervention: Various combinations of this compound, pyridoxine, and dicyclomine, as well as single agents, compared to placebo for one week.
-
Primary Outcome Measures: Daily diaries of nausea and vomiting episodes, evaluated and rated by clinicians.
Conclusion
This compound has a rich history that spans over seven decades. From its initial synthesis as a potent first-generation antihistamine to its controversial yet ultimately validated use in treating morning sickness, its journey reflects the evolution of pharmaceutical development and regulation. Early research, though not always as rigorously documented as modern studies, established its fundamental properties as a histamine H1 receptor antagonist with significant sedative and anticholinergic effects. While detailed quantitative data from the very first clinical trials for allergies remain elusive, the historical record and subsequent research confirm its efficacy and have solidified its place as a widely used over-the-counter medication for insomnia and as a prescription treatment for nausea and vomiting in pregnancy. This technical guide provides a foundational understanding for professionals engaged in the ongoing research and development of antihistamines and other centrally acting agents.
References
- 1. birthdefects.org [birthdefects.org]
- 2. A clinical study to evaluate the efficacy of the antihistamine this compound succinate in the relief of runny nose and sneezing associated with upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamine - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.com [encyclopedia.com]
- 5. The hypnotic efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis and Structural Elucidation of Doxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely recognized for its sedative and anticholinergic properties. This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of this compound. The document details the prevalent synthetic methodologies, including the Grignard reaction of 2-acetylpyridine and subsequent etherification. Furthermore, it delves into the structural characterization of the molecule through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in the field of medicinal chemistry and drug development.
Chemical Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound involves a two-step process commencing with the Grignard reaction of 2-acetylpyridine, followed by an etherification reaction. The final product is often converted to its more stable succinate salt.
Synthesis Pathway Overview
The synthesis initiates with the formation of a Grignard reagent from bromobenzene and magnesium. This reagent then reacts with 2-acetylpyridine to form the intermediate alcohol, 1-phenyl-1-(pyridin-2-yl)ethanol. Subsequent reaction of this intermediate with 2-(dimethylamino)ethyl chloride in the presence of a strong base yields this compound.
Caption: Synthetic pathway of this compound Succinate.
Experimental Protocols
This procedure describes the synthesis of the key intermediate via a Grignard reaction.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 13.2 g | 0.543 |
| Bromobenzene | 157.01 | 84.3 g | 0.537 |
| 2-Acetylpyridine | 121.14 | 50.0 g | 0.413 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Toluene | - | 150 mL | - |
| 1,2-Dibromoethane | - | 0.1 mL | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (13.2 g) and anhydrous THF (50 mL).
-
Add a catalytic amount of 1,2-dibromoethane (0.1 mL) and gently heat the mixture to initiate the reaction.
-
A solution of bromobenzene (84.3 g) in anhydrous THF (50 mL) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1.5 hours.
-
Toluene (75 mL) is added, and the temperature is raised to 90-95°C.
-
A solution of 2-acetylpyridine (50.0 g) in toluene (75 mL) is then added dropwise, and the mixture is stirred for 10 hours.
-
The reaction is quenched by the slow addition of a saturated ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-phenyl-1-(pyridin-2-yl)ethanol.
This protocol details the conversion of the alcohol intermediate to this compound.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenyl-1-(pyridin-2-yl)ethanol | 200.25 | 50.0 g | 0.250 |
| Sodium Amide (NaNH₂) | 39.01 | 25.0 g | 0.641 |
| 2-(Dimethylamino)ethyl chloride | 107.58 | 162 g | 1.506 |
| Xylene | - | 350 mL | - |
| Ice Water | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of sodium amide (25.0 g) in xylene (100 mL) is prepared.
-
A solution of 1-phenyl-1-(pyridin-2-yl)ethanol (50.0 g) in xylene (250 mL) is added dropwise, and the mixture is refluxed for 4-6 hours.
-
A solution of 2-(dimethylamino)ethyl chloride (162 g) in xylene is then slowly added, and the reaction is refluxed for an additional 18 hours.
-
The reaction is cooled and quenched by the addition of ice water.
-
The organic layer is separated, washed with water, and the crude this compound is obtained after removal of the solvent.
-
Purification can be achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
This final step describes the conversion of the this compound free base to its succinate salt for improved stability and handling.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 270.37 | 35.0 g | 0.129 |
| Succinic Acid | 118.09 | 15.3 g | 0.129 |
| Acetone | - | 105 mL | - |
Procedure:
-
This compound (35.0 g) and succinic acid (15.3 g) are dissolved in acetone (105 mL) with heating.
-
The solution is stirred at reflux for 1 hour.
-
The mixture is then cooled to room temperature and stirred for another hour to allow for precipitation.
-
The resulting solid is collected by filtration and dried to yield this compound succinate.
Structural Analysis of this compound
The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic and crystallographic techniques.
Physicochemical Properties
| Property | This compound | This compound Succinate |
| Molecular Formula | C₁₇H₂₂N₂O | C₂₁H₂₈N₂O₅ |
| Molar Mass ( g/mol ) | 270.37 | 388.46 |
| Appearance | Clear, colorless liquid | White or creamy-white powder |
| Boiling Point | 137-141 °C at 0.5 mmHg | - |
| Melting Point | < 25 °C | 103-108 °C |
| Solubility | - | 1 g/mL in water |
Spectroscopic Analysis
¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.52-8.54 | m | 1H | Pyridinyl-H |
| 7.61-7.63 | m | 2H | Ar-H |
| 7.41-7.43 | m | 2H | Ar-H |
| 7.27-7.31 | m | 2H | Ar-H |
| 7.20-7.22 | m | 1H | Ar-H |
| 7.09-7.12 | m | 1H | Ar-H |
| 3.40-3.45 | m | 2H | -OCH₂- |
| 2.59-2.62 | m | 2H | -CH₂N- |
| 2.28 | m | 6H | -N(CH₃)₂ |
| 2.0 | s | 3H | -C-CH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 270.
Key MS Fragmentation Peaks:
| m/z | Proposed Fragment |
| 270 | [M]⁺ |
| 182 | [M - C₅H₁₂N]⁺ |
| 167 | [C₁₁H₉N]⁺ |
| 72 | [C₄H₁₀N]⁺ |
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Characteristic FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1590, 1470, 1430 | C=C and C=N stretch (aromatic rings) |
| 1100-1000 | C-O stretch (ether) |
X-ray Crystallography
X-ray crystallography of this compound succinate provides definitive information about its three-dimensional structure in the solid state.
Crystallographic Data for this compound Succinate (Form I):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.777(2) |
| b (Å) | 9.5785(8) |
| c (Å) | 13.099(1) |
| β (°) | 98.65(1) |
| V (ų) | 1830.4(4) |
| Z | 4 |
Mechanism of Action: H1-Receptor Antagonism
This compound functions as a competitive antagonist at histamine H1 receptors. By blocking the binding of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.
Caption: this compound's mechanism of action at the H1 receptor.
Conclusion
This technical guide has provided a detailed examination of the chemical synthesis and structural analysis of this compound. The outlined synthetic protocols, coupled with the comprehensive analytical data, offer a valuable resource for chemists and pharmaceutical scientists. The visualization of the synthetic workflow and the mechanism of action further aids in the understanding of this important antihistamine. The information presented herein is intended to support further research and development in the field of medicinal chemistry.
References
Off-Target Effects and Secondary Pharmacology of Doxylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its hypnotic and antiemetic properties.[1][2][3][4] Its primary therapeutic action is mediated through inverse agonism of the histamine H1 receptor.[2] However, its clinical profile is significantly influenced by a range of off-target effects and secondary pharmacological activities. This technical guide provides a comprehensive overview of these effects, with a focus on its potent anticholinergic properties and its interactions with the cytochrome P450 (CYP) enzyme system. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound's complex pharmacology.
Introduction
This compound is a commonly available over-the-counter medication used for the short-term treatment of insomnia and, in combination with pyridoxine, for the management of nausea and vomiting during pregnancy. As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to its characteristic sedative effects. Beyond its primary antihistaminic activity, this compound exhibits significant secondary pharmacology, most notably a potent antagonism of muscarinic acetylcholine receptors, which accounts for its prominent anticholinergic side effects. Furthermore, its metabolism and potential to induce drug-metabolizing enzymes are critical considerations in its clinical use and in the context of polypharmacy. A thorough understanding of these off-target effects is paramount for predicting potential drug-drug interactions, understanding its side-effect profile, and guiding future drug development efforts.
Receptor Binding Profile of this compound
This compound's interaction with various neurotransmitter receptors has been characterized through in vitro binding assays. The following table summarizes the available quantitative data on its binding affinities (Ki) for human receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Species | Reference |
| Histamine H1 | 490 | Human | |
| Muscarinic M1 | 2100 | Human | |
| Muscarinic M2 | 650 | Human | |
| Muscarinic M3 | 380 | Human | |
| Muscarinic M4 | 180 | Human | |
| Muscarinic M5 | 10000+ | Human | |
| Serotonin 5-HT2A | 10000+ | Human | |
| Serotonin 5-HT2C | 10000+ | Human | |
| Adrenergic α1B | 10000+ | Human | |
| Adrenergic α2A | 10000+ | Human | |
| Dopamine Transporter (DAT) | 10000+ | Human | |
| Serotonin Transporter (SERT) | 10000+ | Human | |
| Norepinephrine Transporter (NET) | 10000+ | Human |
Secondary Pharmacology
Anticholinergic Activity
This compound is a potent anticholinergic agent, acting as an antagonist at muscarinic acetylcholine receptors M1 through M5. This antagonism is responsible for a wide range of its side effects, including dry mouth, blurred vision, urinary retention, constipation, and at high doses, delirium and confusion. The binding affinities for muscarinic receptors are detailed in the table above, with the highest affinity observed for the M4 and M5 subtypes.
Histamine H1 Receptor Inverse Agonism
While often referred to as a histamine H1 receptor antagonist, this compound, like many first-generation antihistamines, functions as an inverse agonist. This means that it not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, stabilizing it in an inactive conformation. This mechanism contributes to its potent antihistaminic and sedative effects.
Interaction with Cytochrome P450 Enzymes
Metabolism
This compound is primarily metabolized in the liver by cytochrome P450 enzymes. The major isoforms involved in its metabolism are CYP2D6, CYP1A2, and CYP2C9. The main metabolites are N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide.
Enzyme Induction
Studies in B6C3F1 mice have shown that this compound acts as a phenobarbital-type inducer of liver microsomal cytochrome P450 enzymes. This induction is dose-dependent and results in increased activity of CYP2B, CYP3A, and CYP2A enzymes. This property suggests that this compound has the potential to alter the metabolism of co-administered drugs that are substrates for these enzymes.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. This typically involves homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is conducted in a multi-well plate format. Each well contains the prepared membranes, a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
The Metabolic Fate of Doxylamine: A Cross-Species Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a first-generation ethanolamine-based antihistamine, is widely utilized for its sedative and hypnotic properties in the management of insomnia, as well as for its antiemetic effects in the treatment of nausea and vomiting during pregnancy. As with any xenobiotic, understanding its metabolic pathways is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and species-specific differences in efficacy and toxicity. This technical guide provides a comprehensive overview of the metabolic pathways of this compound across various species, including humans, monkeys, rats, and mice. It presents a synthesis of currently available quantitative data, detailed experimental methodologies for the study of its metabolism, and visual representations of the metabolic cascades.
Metabolic Pathways of this compound
This compound undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic transformations include N-demethylation, N-oxidation, hydroxylation, and subsequent conjugation reactions. While the core pathways are conserved across species, significant quantitative and qualitative differences exist.
In humans , this compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP2C9[1]. The primary metabolites identified in human urine are N-desmethylthis compound and N,N-didesmethylthis compound, along with their N-acetyl conjugates[2]. This compound N-oxide has also been reported as a metabolite[1]. Additionally, this compound can undergo side-chain oxidation to form this compound carboxylic acid and desaminohydroxythis compound[3]. Glucuronidation is also a relevant pathway, with the formation of a quaternary ammonium N-glucuronide of this compound and N-desmethylthis compound N-glucuronide having been observed[4].
In rhesus monkeys , the metabolism of this compound is well-characterized. The major pathways are N-demethylation to N-desmethylthis compound and N,N-didesmethylthis compound, and a significant pathway involving side-chain cleavage. Minor pathways include the formation of this compound N-oxide and other unidentified polar metabolites. Acetylation of N,N-didesmethylthis compound has also been detected in monkey urine.
In rats , particularly the Fischer 344 and Wistar strains, this compound metabolism is extensive. Identified non-conjugated metabolites include this compound N-oxide, desmethylthis compound, didesmethylthis compound, and ring-hydroxylated products of both this compound and desmethylthis compound. Furthermore, a number of other metabolites have been tentatively identified in rat urine, including hydroxylated derivatives and products of side-chain degradation. Conjugation is a major route of elimination in rats, with this compound O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethylthis compound O-glucuronide being identified.
In mice (B6C3F1 strain), studies have focused more on the induction of hepatic enzymes by this compound rather than a detailed analysis of its metabolic profile. This compound has been shown to be a phenobarbital-type inducer of liver microsomal cytochrome P450, particularly the CYP2B enzymes. This induction can lead to an increase in the metabolism of other xenobiotics.
Information on the metabolic pathways of this compound in guinea pigs is limited in the currently available literature. However, one study on a related antihistamine, phenazopyridine, showed that guinea pigs exhibit rapid urinary excretion and extensive metabolism, with a high degree of azo bond cleavage. This suggests that guinea pigs may also exhibit efficient metabolism of this compound, though specific pathways have not been elucidated.
Data Presentation: Quantitative Analysis of this compound Metabolites
The following tables summarize the quantitative data on the excretion of this compound and its metabolites in different species.
Table 1: Urinary Metabolites of [14C]this compound in Rhesus Monkeys (% of Administered Dose in 48 hours)
| Metabolite/Fraction | % of Administered Dose |
| Unknown Polar Metabolites | 8% |
| Side-chain Cleavage Products | 31% |
| This compound-N-oxide | 1% |
| N,N-Didesmethylthis compound | 17% |
| Unchanged this compound | 4% |
| N-Desmethylthis compound | 20% |
| Total Urinary Excretion | 81% |
Table 2: Cumulative Elimination of Non-Conjugated this compound Metabolites in Fischer 344 Rats (% of Total Recovered Dose)
| Dose | Sex | % of Total Recovered Dose |
| 13.3 mg/kg | Male | 44.4 ± 4.4% |
| Female | 36.0 ± 5.8% | |
| 133 mg/kg | Male | 38.7 ± 2.7% |
| Female | 41.4 ± 1.0% |
Table 3: Cumulative Elimination of Conjugated this compound Metabolites in Fischer 344 Rats (% of Total Recovered Dose)
| Dose | Sex | % of Total Recovered Dose |
| 13.3 mg/kg | Male | 44.4 ± 4.2% |
| Female | 47.3 ± 8.1% | |
| 133 mg/kg | Male | 55.2 ± 2.6% |
| Female | 47.9 ± 2.5% |
Experimental Protocols
The study of this compound metabolism employs a range of in vivo and in vitro techniques, coupled with sophisticated analytical methods for the separation and identification of metabolites.
In Vivo Studies
1. Animal Dosing and Sample Collection (Rat Model):
-
Animals: Male and female Fischer 344 rats are typically used.
-
Dosing: [14C]-doxylamine succinate is administered orally via gavage at varying doses (e.g., 2 mg/kg and 20 mg/kg or 13.3 mg/kg and 133 mg/kg).
-
Housing: Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected at timed intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing. Blood samples can also be collected at various time points to determine plasma concentrations of this compound and its metabolites.
In Vitro Studies
1. Metabolism using Rat Liver Homogenate:
-
Preparation of Homogenate: Livers from male Wistar rats are homogenized in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The liver homogenate is incubated with this compound at 37°C in the presence of an NADPH-generating system.
-
Extraction: The reaction is terminated, and metabolites are extracted using an organic solvent.
-
Analysis: The extracted metabolites are then analyzed by techniques such as GLC, HPLC, and TLC.
2. Metabolism using Isolated Rat Hepatocytes:
-
Hepatocyte Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.
-
Incubation: Isolated hepatocytes are incubated with [14C]-doxylamine succinate.
-
Analysis: The metabolites generated in the incubation medium are analyzed to identify those formed through hepatic metabolism.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC):
-
Application: Used for the separation and quantification of this compound and its metabolites in biological matrices.
-
Stationary Phase: A reversed-phase C8 or C18 column is commonly employed.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier like methanol or acetonitrile, often in a gradient elution mode.
-
Detection: UV detection at a wavelength of around 262 nm is suitable for this compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Used for the identification and quantification of this compound and its metabolites, often after derivatization to increase volatility.
-
Derivatization: Urinary extracts can be derivatized using reagents like acetic anhydride/pyridine.
-
Separation: A capillary column is used for the separation of the analytes.
-
Detection: A mass selective detector is used for identification based on mass spectra, and a nitrogen-phosphorus detector (NPD) can be used for sensitive quantification of nitrogen-containing compounds like this compound.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Application: A highly sensitive and specific method for the quantification of this compound and its metabolites in plasma and urine.
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatography: Reversed-phase HPLC is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification in in vivo acetylation pathway for N-dealkylated metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of this compound succinate in Human Urine -YAKHAK HOEJI [koreascience.kr]
- 4. N-Desmethylthis compound | 78868-03-8 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Doxylamine Succinate Solubility in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxylamine succinate is a first-generation antihistamine that exhibits sedative and anticholinergic effects. It is widely used for the short-term management of insomnia and in combination with other drugs for allergy and cold relief. A thorough understanding of its solubility in various solvents is critical for the development of pharmaceutical formulations, analytical methods, and for conducting in-vitro and in-vivo studies. This document provides a summary of the solubility of this compound succinate in common laboratory solvents and a detailed protocol for its experimental determination.
Data Presentation: this compound Succinate Solubility
The following table summarizes the reported solubility of this compound succinate in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of moisture, especially in solvents like DMSO.
| Solvent | Solubility | Temperature | Notes |
| Water | ≥ 100 mg/mL[1] | 72°F (22.2°C)[1] | Very soluble[2][3]. A 1:1 ratio is also reported[2]. |
| 78 mg/mL | Not Specified | ||
| 100 mg/mL (in PBS) | Not Specified | ||
| Ethanol | Freely Soluble | Not Specified | A 1:2 ratio is also reported. |
| 78 mg/mL | Not Specified | ||
| DMSO | ≥ 14.2 mg/mL | Not Specified | |
| 78 mg/mL | Not Specified | Moisture-absorbing DMSO can reduce solubility. | |
| Chloroform | Soluble (1:2) | Not Specified | |
| Acetone | Soluble | Not Specified | Used as a solvent in the synthesis of this compound succinate. |
Experimental Protocols: Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves achieving a state of equilibrium between the dissolved and undissolved solute, followed by quantification of the solute concentration in the saturated solution.
1. Materials and Equipment:
-
This compound succinate powder
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
2. Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound succinate and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound succinate powder to a sealed vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the vials in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium can be determined in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration stabilizes.
-
-
Sample Processing:
-
Once equilibrium is reached, cease agitation and allow the vials to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of this compound succinate in the clear, filtered saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound succinate in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
-
Mandatory Visualization
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Doxylamine in Human Plasma
Introduction
Doxylamine is a first-generation antihistamine with sedative and hypnotic properties, commonly used for the short-term treatment of insomnia and in combination with other drugs for cold and allergy symptoms.[1] Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma.
Principle
The method involves the separation of this compound from endogenous plasma components using a reversed-phase C18 column. Prior to chromatographic analysis, this compound and an internal standard (IS), such as diphenhydramine, are extracted from the plasma matrix via liquid-liquid extraction (LLE).[2][3] This procedure isolates the analytes and minimizes matrix interference. The separation is achieved using an isocratic mobile phase, and the compounds are detected by their absorbance of UV light. Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the analyte concentration.
Materials and Methods
1.1 Materials and Reagents
-
This compound Succinate Reference Standard
-
Diphenhydramine Hydrochloride (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade n-Hexane
-
HPLC-grade Dichloromethane
-
Sodium Hydroxide (NaOH)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Drug-free Human Plasma (with EDTA as anticoagulant)
1.2 Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase: Phosphate buffer (pH 3.5) and Methanol in a 45:55 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 262 nm.
1.3 Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound Succinate reference standard in 10 mL of methanol to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 10 to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of Diphenhydramine HCl in methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain the working concentration.
Experimental Protocols
2.1 Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies that emphasize high extraction yields and selectivity.
-
Thawing: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of the plasma sample into a clean polypropylene centrifuge tube.
-
Spiking: For calibration and quality control (QC) samples, add the appropriate volume of working standard solution. For blank samples, add an equivalent volume of methanol.
-
Internal Standard Addition: Add 10 µL of the IS working solution (10 µg/mL) to all tubes except the blank.
-
Alkalinization: Add 100 µL of 1M NaOH to each tube and vortex for 1 minute to alkalinize the sample.
-
Extraction: Add 1.5 mL of an extraction solvent mixture of dichloromethane:n-hexane (1:2, v/v).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 2500 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer 1.0 mL of the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 150 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot of the reconstituted solution into the HPLC system for analysis.
2.2 Protocol 2: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank plasma, zero sample (plasma + IS), calibration standards, QC samples, and unknown samples.
-
Injection: Begin the injection sequence.
-
Data Acquisition: Acquire chromatograms and integrate the peaks for this compound and the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. Perform a linear regression analysis.
-
Concentration Calculation: Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.
-
Linearity: The linearity of the method should be established across a range of concentrations. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency is determined by comparing the analyte response from extracted plasma samples to that of unextracted standards. Recoveries for this compound are often in the range of 87% to 99%.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The following table summarizes key quantitative parameters from various published HPLC and LC-MS/MS methods for this compound quantification in plasma.
| Parameter | Method 1 (HPLC-DAD) | Method 2 (RP-HPLC) | Method 3 (LC-MS/MS) |
| Technique | Chiral HPLC-DAD | RP-HPLC-DAD | LC-MS/MS |
| Column | Chiralpak AD-H | Kromasil C18 | Not Specified |
| Mobile Phase | n-hexane:2-propanol:diethylamine (98:2:0.025) | Phosphate Buffer (pH 3.5):Methanol (45:55) | Methanol and 20mM Ammonium Acetate |
| Internal Standard | Diphenhydramine | Not Specified | This compound-d5 |
| Linearity Range | 8 - 40 µg/mL | 10 - 50 µg/mL | 0.5 - 200 ng/mL |
| LOQ | Not specified (LOD=0.13 µg/mL) | 3.28 µg/mL | 0.5 ng/mL |
| Extraction Method | Liquid-Liquid Extraction | Not Applicable (Bulk Drug) | Protein Precipitation |
| Recovery | ~87% | Not Applicable | 94.6% - 99.6% |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Key parameters for method validation.
References
Application Note: Enantioselective Analysis of Doxylamine Using Chiral Chromatography
Introduction
Doxylamine, a first-generation antihistamine, is a chiral compound with one stereocenter, existing as two enantiomers: (R)-doxylamine and (S)-doxylamine. While the racemic mixture is commonly used in pharmaceutical formulations for treating insomnia and cold symptoms, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.
Principle of Chiral Separation
The separation of this compound enantiomers is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatographic column. This differential interaction is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes varies for each enantiomer, resulting in their separation.
Caption: Principle of Chiral Separation of this compound Enantiomers.
Experimental Protocols
Two primary methods for the enantioselective analysis of this compound in biological matrices (plasma) are presented below. Method 1 utilizes a normal-phase HPLC system, while Method 2 employs a reversed-phase UFLC (Ultra-Fast Liquid Chromatography) system.
Method 1: Normal-Phase HPLC-DAD Analysis of this compound Enantiomers in Human Plasma
This method is adapted for the determination of this compound enantiomers in human plasma using a Chiralpak AD-H column.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of human plasma in a polypropylene tube, add the internal standard (IS), diphenhydramine.
-
Add 100 µL of 1 M NaOH and vortex for 1 minute.
-
Add 1 mL of extraction solvent (dichloromethane:n-hexane, 1:2 v/v) and vortex for 2 minutes.
-
Centrifuge the mixture at 2500 g for 10 minutes.
-
Transfer 0.8 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue with 150 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC system.
2. Chromatographic Conditions [1]
-
Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Chiral Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenyl carbamate)).
-
Mobile Phase: n-hexane:2-propanol:diethylamine (98:2:0.025, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection Wavelength: 262 nm.
Method 2: Reversed-Phase UFLC-DAD Analysis of this compound Enantiomers in Rat Plasma
This method provides a selective chiral ultra-fast liquid chromatography approach for the separation and quantification of this compound enantiomers in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of rat plasma, add 200 µL of the internal standard (IS) solution (diphenhydramine hydrochloride, 5 µg/mL).
-
Mix for 45 seconds on a vortex mixer.
-
Add acetonitrile for protein precipitation and mix for another 45 seconds.
-
Centrifuge the sample for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
Instrument: Ultra-Fast Liquid Chromatography with a Diode Array Detector (UFLC-DAD).
-
Chiral Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) column (250 x 4.6 mm).
-
Mobile Phase: 20 mM ammonium bicarbonate buffer:acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Column oven temperature can be optimized to improve resolution.
-
Detection Wavelength: 220 nm.
Experimental Workflow
The general workflow for the enantioselective analysis of this compound from biological samples is depicted below.
Caption: General Experimental Workflow for this compound Enantioselective Analysis.
Data Presentation
The following tables summarize the quantitative data from the described methods for the enantioselective analysis of this compound.
Table 1: Method Parameters and Performance for Normal-Phase HPLC Analysis
| Parameter | Value |
| Linearity Range | 8 - 40 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.13 µg/mL |
| Limit of Quantification (LOQ) | 0.43 µg/mL |
| Recovery | ~87% |
| Intra-Day Precision (RSD%) | 0.69 - 1.98% |
| Inter-Day Precision (RSD%) | 0.53 - 4.18% |
Table 2: Method Parameters and Performance for Reversed-Phase UFLC Analysis
| Parameter | Value |
| Linearity Range | 100 - 1400 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Quantification (LLOQ) | 100 ng/mL |
| Recovery | 94.5 - 104.7% |
| Intra-Day and Inter-Day Precision (RSD%) | ≤ 10% |
The presented chiral chromatography methods provide reliable and reproducible means for the enantioselective analysis of this compound in biological matrices. The choice of method may depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. These protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of chiral drugs like this compound.
References
Doxylamine Administration Protocols for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of doxylamine succinate in in vivo rodent studies. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in rat and mouse models.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and toxicity studies of this compound in rodents.
Table 1: Pharmacokinetic Parameters of this compound Succinate in Male Sprague-Dawley Rats[1]
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Vehicle |
| Intravenous (IV) | 1 mg | 1296.4 ± 388.9 | - | 100 | Isotonic Saline (0.9% w/v) |
| Oral (PO) | 2 mg | 281.4 ± 24.6 | 1.5 | 24.7 | Isotonic Saline (0.9% w/v) |
| Intranasal (IN) | 1 mg | 887.6 ± 74.4 | 0.5 | 70.8 | Isotonic Saline (0.9% w/v) |
Data presented as mean ± S.D.
Table 2: this compound Succinate Dosing in Subchronic Toxicity Studies
| Species | Strain | Duration | Administration Route | Dose Levels (ppm in feed) |
| Rat | Fischer 344 | 14 days | Oral (in feed) | 0, 100, 250, 500, 1000, 2000 |
| Rat | Fischer 344 | 90 days | Oral (in feed) | 0, 162, 405, 1012, 2530, 6325 |
| Mouse | B6C3F1 | 14 days | Oral (in feed) | 0, 100, 250, 500, 1000, 2000 |
| Mouse | B6C3F1 | 90 days | Oral (in feed) | 0, 80, 162, 325, 750, 1500 |
Experimental Protocols
Preparation of this compound Succinate for Administration
Vehicle Selection: Isotonic saline (0.9% w/v) is a suitable vehicle for intravenous, intraperitoneal, and oral gavage administration of this compound succinate. For feeding studies, this compound succinate is mixed directly with the rodent chow.
Preparation of Injectable Solutions:
-
Weigh the required amount of this compound succinate powder using an analytical balance.
-
Dissolve the powder in sterile isotonic saline (0.9% w/v) to the desired final concentration.
-
Vortex the solution until the this compound succinate is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility for intravenous and intraperitoneal injections.
-
Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution within 24 hours of preparation.
Preparation of Medicated Feed:
-
Determine the required concentration of this compound succinate in the feed (in ppm).
-
Calculate the total amount of this compound succinate needed for the batch of feed.
-
In a stepwise manner, pre-mix the this compound succinate with a small portion of the powdered rodent chow.
-
Continue to add more chow in geometric proportions and mix thoroughly at each step to ensure a homogenous distribution of the drug in the feed.
-
Once thoroughly mixed, the medicated feed can be provided to the animals. Store the medicated feed in a cool, dry, and dark place.
Administration Protocols
2.2.1. Oral Gavage (Rat and Mouse)
This method is used for the precise oral administration of a liquid formulation.
Materials:
-
This compound succinate solution
-
Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap or other appropriate restraint method may be used.
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth of the gavage needle.
-
With the animal in an upright position, insert the gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
2.2.2. Intraperitoneal (IP) Injection (Mouse and Rat)
Materials:
-
This compound succinate solution
-
Sterile syringes and needles (typically 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Properly restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that a blood vessel or organ has not been punctured.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
2.2.3. Intravenous (IV) Injection (Rat - Tail Vein)
Materials:
-
This compound succinate solution
-
Sterile syringes and needles (typically 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
Procedure:
-
Place the rat in a restraint device that allows access to the tail.
-
Warm the tail to dilate the lateral tail veins.
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse effects.
In Vivo Assay Protocols
Assessment of Sedative/Hypnotic Effects in Mice
This protocol utilizes the loss of righting reflex (LORR) as an indicator of hypnotic effect.
Materials:
-
This compound succinate solution
-
Stopwatch
Procedure:
-
Administer this compound succinate to the mice via the desired route (e.g., IP or PO).
-
At predetermined time points after administration, place each mouse on its back.
-
The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds is defined as the loss of righting reflex.
-
Record the latency to the onset of LORR and the duration of LORR (the time from the loss of the righting reflex until it is regained).
-
A control group receiving only the vehicle should be included in the experiment.
Assessment of Antiemetic Effects in Rats (Pica Model)
Since rats cannot vomit, the ingestion of non-nutritive substances (pica), such as kaolin, is used as a surrogate measure of nausea and emesis.
Materials:
-
This compound succinate solution
-
Cisplatin (emetic agent)
-
Kaolin pellets
-
Standard rodent chow and water
Procedure:
-
Acclimatize the rats to individual cages with free access to water, standard chow, and pre-weighed kaolin pellets for several days before the experiment.
-
On the day of the experiment, weigh the kaolin and chow.
-
Administer this compound succinate or vehicle to the rats at a predetermined time before the emetic challenge.
-
Administer cisplatin (typically 3-6 mg/kg, IP) to induce pica.
-
At various time points after cisplatin administration (e.g., 24, 48, and 72 hours), weigh the remaining kaolin and chow to determine the amount consumed.
-
An increase in kaolin consumption in the cisplatin-treated group compared to the vehicle control group indicates pica. The antiemetic effect of this compound is determined by its ability to reduce kaolin consumption in the cisplatin-treated animals.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound's sedative effect.
Figure 2. Experimental workflow for assessing sedative effects.
Figure 3. Experimental workflow for the pica antiemetic model.
Application Note: A Cell-Based Calcium Flux Assay for High-Throughput Screening of Doxylamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxylamine is a first-generation antihistamine widely used for its sedative and antiemetic properties.[1][2][3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor (H1R).[1][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 signaling pathway. This activation leads to an increase in intracellular calcium (Ca2+) levels, triggering downstream cellular responses. As an antagonist, this compound blocks this action, preventing the histamine-induced signal. The development of novel this compound analogs with improved efficacy, selectivity, or pharmacokinetic profiles is a key objective in drug discovery.
This application note provides a detailed protocol for a robust, high-throughput cell-based assay designed to screen for and characterize this compound analogs based on their ability to antagonize the H1 receptor. The assay utilizes a recombinant cell line stably expressing the human H1 receptor and measures the inhibition of histamine-induced intracellular calcium mobilization using a fluorescent calcium indicator. This method is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.
Assay Principle
The screening assay operates in an antagonist mode. Cells stably overexpressing the human H1 receptor are first loaded with a calcium-sensitive fluorescent dye. These cells are then pre-incubated with the test compounds (this compound analogs). Following incubation, the cells are challenged with a fixed concentration of histamine, a known H1R agonist.
In the absence of an antagonist, histamine will bind to the H1 receptor, initiating the Gq signaling cascade, which results in a rapid and transient increase in intracellular Ca2+. This calcium flux is detected by the pre-loaded dye, causing a measurable increase in fluorescence. If a test compound is an H1R antagonist, it will occupy the receptor and block histamine from binding, thereby attenuating or completely preventing the fluorescence signal. The potency of the this compound analog is determined by measuring the degree of inhibition of the histamine-induced calcium signal.
Visualizing the H1 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory action of this compound analogs.
Caption: H1 Receptor signaling pathway and site of antagonist action.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human H1 receptor (e.g., GenScript, Cat. No. M00131 or similar).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/ml Zeocin, if required for the cell line).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or an equivalent no-wash calcium assay kit (e.g., Molecular Devices Calcium 6 Assay Kit).
-
H1R Agonist: Histamine dihydrochloride.
-
Reference Antagonist: this compound succinate.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
Protocol 1: Cell Culture and Seeding
-
Culture the HEK293-H1R stable cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Resuspend the cells in the complete culture medium and perform a cell count.
-
Seed the cells into the black, clear-bottom microplates at a density of 20,000-40,000 cells per well (for 96-well plates) or 5,000-10,000 cells per well (for 384-well plates).
-
Incubate the plates overnight at 37°C, 5% CO2.
Protocol 2: Calcium Flux Assay (Antagonist Mode)
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions in the Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and the reference antagonist (this compound succinate) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 0.5%.
-
Add the diluted compounds to the cell plate. For a 96-well plate, this might be 20 µL of a 6X concentrated stock to achieve a 1X final concentration.
-
Include "vehicle control" wells (DMSO only) and "no-agonist control" wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Challenge and Signal Reading:
-
Prepare a solution of histamine in Assay Buffer at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response). This value should be predetermined from an agonist dose-response curve.
-
Place the microplate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to read fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every second.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's integrated fluidics, add histamine solution to all wells (except the no-agonist controls).
-
Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak response.
-
Visualizing the Experimental Workflow
The diagram below outlines the sequential steps of the calcium flux assay for screening H1R antagonists.
Caption: Step-by-step experimental workflow for the H1R antagonist assay.
Data Presentation and Analysis
The primary data output is the fluorescence intensity over time for each well. The response is typically quantified as the peak fluorescence intensity minus the baseline.
-
Calculate Percent Inhibition: The activity of each test compound is calculated as the percentage inhibition of the histamine response.
% Inhibition = (1 - (Response_Compound - Response_NoAgonist) / (Response_Vehicle - Response_NoAgonist)) * 100
-
Generate IC50 Curves: For compounds showing significant inhibition, a dose-response curve is generated by plotting the % Inhibition against the logarithm of the compound concentration. A non-linear regression (four-parameter logistic fit) is used to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Table 1: Example Plate Layout for a 96-Well Plate
| Well Type | Columns 1-2 | Columns 3-10 | Column 11 | Column 12 |
| Description | No-Agonist Control | This compound Analogs (8 compounds, 8-point titration) | Vehicle Control (Max Signal) | Reference Antagonist (this compound) |
| Compound | Assay Buffer | Compound 1-8 | Vehicle (DMSO) | This compound |
| Agonist | No | Yes (EC80 Histamine) | Yes (EC80 Histamine) | Yes (EC80 Histamine) |
Table 2: Example Data Summary for Screened Analogs
| Compound ID | Max Concentration (µM) | % Inhibition at Max Conc. | IC50 (nM) | Hill Slope |
| This compound (Ref) | 10 | 98.5 ± 1.2 | 15.2 | -1.1 |
| Analog-001 | 10 | 99.1 ± 0.8 | 8.7 | -1.0 |
| Analog-002 | 10 | 25.4 ± 3.5 | >10,000 | N/A |
| Analog-003 | 10 | 95.3 ± 2.1 | 120.5 | -0.9 |
| Analog-004 | 10 | 101.2 ± 1.5 | 5.4 | -1.2 |
The described cell-based calcium flux assay provides a reliable, sensitive, and high-throughput method for screening and characterizing this compound analogs as histamine H1 receptor antagonists. The protocol is straightforward and can be easily adapted for automation to screen large numbers of compounds. The quantitative data generated, particularly the IC50 values, allows for direct comparison of compound potencies, enabling structure-activity relationship (SAR) studies and the identification of lead candidates for further drug development.
References
Application Note: High-Throughput Identification of Doxylamine Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of doxylamine and its primary metabolites—N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide—in biological matrices using gas chromatography-mass spectrometry (GC-MS).[1] this compound, a first-generation antihistamine, undergoes extensive metabolism, and understanding its metabolic profile is critical for drug efficacy and safety assessment.[1][2] This document details sample preparation, derivatization, GC-MS analysis, and data interpretation, supported by quantitative data and visual workflows to facilitate implementation in a research setting.
Introduction
This compound is an ethanolamine-class antihistamine widely used for its sedative and antiemetic properties.[2] It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9, leading to the formation of active and inactive metabolites.[2] The principal metabolic pathways involve N-demethylation to N-desmethylthis compound and N,N-didesmethylthis compound, as well as N-oxidation to this compound N-oxide. Accurate and robust analytical methods are essential for characterizing the pharmacokinetic profile of this compound and its metabolites. GC-MS offers high sensitivity and specificity for this purpose, particularly when coupled with appropriate sample preparation and derivatization techniques.
This compound Metabolism
The metabolism of this compound primarily occurs through sequential N-demethylation and N-oxidation. The major metabolites are N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide. These metabolites can be further conjugated, for instance with glucuronic acid, to facilitate their excretion.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial to remove interferences from the biological matrix and concentrate the analytes. Both Solid Phase Extraction (SPE) for plasma and Liquid-Liquid Extraction (LLE) for urine are effective methods.
a. Solid Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of plasma with an internal standard solution (e.g., Diphenhydramine or a deuterated analog) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% acetonitrile in water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
b. Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 1 mL of urine, add the internal standard.
-
Add 200 µL of concentrated ammonium hydroxide.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
Derivatization
Derivatization is necessary to improve the volatility and thermal stability of the N-desmethyl and N,N-didesmethyl metabolites for GC analysis.
-
To the reconstituted extract, add 50 µL of a freshly prepared mixture of acetic anhydride and pyridine (1:2 v/v).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the derivatizing agents to dryness under a stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that can be adapted for specific instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C for 2 min, ramp at 45°C/min to 210°C, then 6°C/min to 320°C, hold for 12.56 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 40 - 750 m/z |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Data Presentation
Quantitative analysis of this compound and its metabolites is critical for pharmacokinetic studies. The following table summarizes key pharmacokinetic parameters for this compound. Data for its metabolites in humans is limited in publicly available literature.
| Pharmacokinetic Parameter | This compound | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 61.94 - 137.9 ng/mL | |
| Time to Cmax (Tmax) | 1.5 - 2.5 hours | |
| Area Under the Curve (AUC) | 817.33 - 1746.97 ng·h/mL | |
| Elimination Half-life (t½) | 10 - 12 hours |
Conclusion
The described GC-MS method provides a sensitive and specific approach for the simultaneous determination of this compound and its major metabolites in biological samples. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with the summarized quantitative data, offer a solid foundation for researchers in pharmacology, toxicology, and drug development to accurately assess the metabolic profile of this compound. Proper validation of this method in individual laboratories is recommended to ensure reliable and reproducible results.
References
Application Note: Development of a Stability-Indicating Assay for Doxylamine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine succinate, an antihistamine with sedative properties, is a common active pharmaceutical ingredient (API) in formulations for treating allergies and as an antiemetic.[1][2] Ensuring the stability of these formulations is critical for their safety and efficacy. A stability-indicating assay is a validated analytical procedure designed to accurately quantify the drug substance in the presence of its degradation products, excipients, and process impurities.[3] This application note provides a detailed protocol for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound formulations, in accordance with International Council for Harmonisation (ICH) guidelines.[1][4]
Principle
The core of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all potential degradation product peaks. This is achieved by subjecting the drug formulation to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. The stressed samples are then analyzed using an optimized HPLC method to confirm that any degradants formed do not interfere with the quantification of this compound. The method is subsequently validated for its accuracy, precision, linearity, specificity, and robustness.
Materials and Reagents
-
This compound Succinate Reference Standard
-
This compound Succinate Formulation (e.g., tablets, syrup)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Phosphate Buffer
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC Grade Water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Water bath or oven for thermal degradation
-
Photostability chamber
Experimental Protocols
HPLC Method Development
The goal of method development is to achieve optimal separation between this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
Preparation of Solutions:
-
Diluent: Prepare by mixing the mobile phase components.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Succinate Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (20 µg/mL): Pipette 20 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound succinate into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Diagram of the HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development and Optimization.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Reflux for 24 hours, then neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Reflux for 24 hours, then neutralize with 1 N HCl. This compound is known to be more susceptible to degradation in basic conditions.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the drug formulation in a thermostatically controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the drug formulation to UV light (254 nm) in a photostability chamber for 48 hours.
After each stress condition, dilute the samples appropriately with the mobile phase and inject them into the HPLC system. Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Diagram of the Forced Degradation Process
Caption: Overview of the Forced Degradation Study Protocol.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Demonstrated by the forced degradation study, where the this compound peak is well-resolved from any degradant peaks. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Analyze a series of at least five concentrations of this compound (e.g., 10-50 µg/mL). The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on two different days by two different analysts.
-
The Relative Standard Deviation (%RSD) for both should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. The LOD for this compound has been reported as low as 0.96 µg/mL and the LOQ as 3.28 µg/mL.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observe the effect on the results.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of this compound | No. of Degradation Peaks | Resolution (Rs) of this compound from Closest Peak |
| Acid Hydrolysis (1N HCl) | 24 hrs | [Data] | [Data] | [Data] |
| Alkaline Hydrolysis (1N NaOH) | 24 hrs | [Data] | [Data] | [Data] |
| Oxidative (30% H₂O₂) | 24 hrs | [Data] | [Data] | [Data] |
| Thermal (60°C) | 48 hrs | [Data] | [Data] | [Data] |
| Photolytic (UV light) | 48 hrs | [Data] | [Data] | [Data] |
Potential Degradation Pathway
Under oxidative stress, this compound can form N-oxide and other related impurities. Alkaline conditions may also lead to the cleavage of the ether linkage.
Diagram of a Potential this compound Degradation Pathway
Caption: Potential Degradation Pathways for this compound.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the determination of this compound succinate in pharmaceutical formulations. The forced degradation studies demonstrate the stability-indicating nature of the method, making it suitable for routine quality control and stability testing of this compound products. This protocol provides a comprehensive framework for researchers and scientists to develop and validate a robust stability-indicating assay for their specific this compound formulations.
References
Application Notes and Protocols for the Use of Doxylamine in Animal Models of Insomnia and Sleep Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxylamine, a first-generation antihistamine, is widely available as an over-the-counter sleep aid for the short-term management of insomnia.[1][2][3] Its sedative properties stem from its action as a histamine H1 receptor antagonist in the central nervous system.[1][4] Despite its widespread human use, detailed preclinical data on the effects of this compound on sleep architecture in validated animal models of insomnia are not extensively published. These application notes and protocols are designed to provide researchers with a framework for studying this compound in preclinical settings, based on its known mechanism of action, pharmacokinetic profile in rodents, and established methodologies for evaluating hypnotics in animal models.
This compound's primary mechanism of action involves crossing the blood-brain barrier and competitively inhibiting histamine H1 receptors. Histamine is a key neurotransmitter that promotes wakefulness; by blocking its action, this compound facilitates the transition to and maintenance of sleep.
Data Presentation
The following tables summarize the available quantitative data for this compound in animal models. It is important to note that while pharmacokinetic data in rats is available, specific studies detailing the effects of this compound on sleep architecture (e.g., sleep latency, NREM/REM sleep duration) in rodent models of insomnia are limited in the public domain.
Table 1: Pharmacokinetic Parameters of this compound Succinate in Male Sprague-Dawley Rats
| Administration Route | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous | 1 | 1296.4 ± 388.9 | - | - | 100 | |
| Oral | 2 | 281.4 ± 24.6 | 1.5 | - | 24.7 | |
| Intranasal | 1 | 887.6 ± 74.4 | 0.5 | - | 70.8 |
Data are presented as mean ± S.D.
Signaling Pathway
The primary mechanism of action for this compound's sedative effects is the antagonism of the histamine H1 receptor. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in a common animal model of insomnia. These protocols are based on established methodologies in the field of sleep research.
Protocol 1: Evaluation of this compound in a Stress-Induced Insomnia Model in Rats
This model is relevant for studying compounds intended to treat insomnia with an anxiety or stress component.
1. Animals:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Animals should be habituated to the housing conditions for at least one week before any procedures.
-
House animals individually in transparent cages with a 12:12 hour light/dark cycle (lights on at 7:00 AM) and controlled temperature (22 ± 2°C) and humidity.
-
Provide ad libitum access to food and water.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Anchor the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least 7-10 days post-surgery.
3. Habituation and Baseline Recording:
-
Habituate the animals to the recording cables and environment for at least 2-3 days.
-
Record baseline sleep-wake patterns for 24 hours to establish normal sleep architecture for each animal.
4. Stress-Induced Insomnia Paradigm:
-
Induce stress by placing the rat on a small platform surrounded by water for a period of time (e.g., 1-2 hours) at the beginning of the light (sleep) phase.
-
Alternatively, use cage exchange to a novel, clean cage to induce stress.
5. Drug Administration:
-
Prepare this compound succinate in a suitable vehicle (e.g., saline).
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) immediately after the stressor.
-
A positive control, such as diazepam (e.g., 2 mg/kg, i.p.), can be included.
6. Polysomnographic Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 6-8 hours post-drug administration.
-
Manually or automatically score the recordings in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze the following sleep parameters:
-
Sleep latency (time to the first continuous 2 minutes of NREM sleep).
-
Total sleep time.
-
Time spent in wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis for different frequency bands (e.g., delta, theta, alpha, beta).
-
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in an animal model of insomnia.
Logical Relationships in this compound's Hypnotic Effect
The sedative effect of this compound is a direct consequence of its pharmacological action on the central nervous system, leading to measurable changes in sleep patterns.
Discussion and Future Directions
The provided protocols offer a starting point for the preclinical evaluation of this compound. Key considerations for future research include:
-
Dose-Response Studies: Establishing a clear dose-response relationship for this compound's effects on sleep architecture is crucial.
-
Chronic Administration: Investigating the effects of chronic this compound administration to assess potential tolerance to its hypnotic effects.
-
Different Insomnia Models: Evaluating this compound in other models of insomnia, such as those induced by caffeine or environmental disruption, would provide a more comprehensive understanding of its efficacy.
-
Comparison with Other Hypnotics: Direct, head-to-head comparisons with other hypnotics (e.g., benzodiazepines, Z-drugs, other antihistamines) in these animal models would be highly valuable.
By employing rigorous preclinical models and detailed polysomnographic analysis, researchers can better elucidate the therapeutic potential and limitations of this compound for the treatment of insomnia and other sleep disorders.
References
Application of Doxylamine in Preclinical Studies of Allergic Rhinitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Doxylamine functions as an inverse agonist at histamine H1 receptors. By binding to these receptors, it prevents the action of histamine, a key mediator released from mast cells during an allergic response.[3] This blockade suppresses the classic symptoms of allergic rhinitis, including vasodilation, increased vascular permeability, and stimulation of sensory nerves.[3] this compound also possesses anticholinergic properties, which can contribute to its therapeutic effects and side-effect profile.
Signaling Pathway in Allergic Rhinitis and Point of Intervention for this compound
The allergic response in rhinitis is initiated by the cross-linking of IgE antibodies on the surface of mast cells by an allergen. This event triggers a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators, including histamine. Histamine then binds to H1 receptors on various target cells, leading to the characteristic symptoms of allergic rhinitis. This compound intervenes by blocking the binding of histamine to H1 receptors, thereby interrupting this pathway.
Preclinical Evaluation of this compound in an Animal Model of Allergic Rhinitis
While specific preclinical data for this compound in allergic rhinitis models are not available in the reviewed literature, a standard and widely accepted model for evaluating H1-receptor antagonists is the ovalbumin (OVA)-sensitized rodent model. The following protocol describes a representative experimental workflow for assessing the efficacy of a compound like this compound in this model.
Experimental Workflow: Ovalbumin-Induced Allergic Rhinitis Model
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in a typical preclinical study of an antihistamine for allergic rhinitis.
Ovalbumin-Induced Allergic Rhinitis in Rats
-
Animals: Male Wistar rats (200-250 g) are commonly used.
-
Sensitization:
-
On day 0, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide gel in 1 mL of saline.
-
Administer booster injections on days 7 and 14.
-
-
Challenge:
-
On day 21, administer this compound succinate (at various doses, e.g., 1, 3, and 10 mg/kg) or vehicle (saline) orally 60 minutes before the OVA challenge.
-
Challenge the rats by intranasal instillation of 1% OVA solution (10 µL per nostril).
-
-
Observation:
-
Immediately after the challenge, place the rats in individual observation cages.
-
Count the number of sneezes and nasal rubbing movements for 30 minutes.
-
Histopathological Examination
-
Tissue Collection: At the end of the observation period, euthanize the animals and collect the nasal tissues.
-
Processing:
-
Fix the nasal tissues in 10% neutral buffered formalin.
-
Decalcify the tissues, embed in paraffin, and section at 5 µm thickness.
-
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to observe general morphology and inflammatory cell infiltration, and with Toluidine Blue to identify mast cells.
-
Analysis: Quantify the number of eosinophils and mast cells in the nasal mucosa under a light microscope.
Measurement of Serum IgE and Histamine Levels
-
Sample Collection: Collect blood samples via cardiac puncture at the time of sacrifice.
-
Serum Preparation: Centrifuge the blood to separate the serum and store at -80°C until analysis.
-
ELISA:
-
Use commercially available ELISA kits to measure the levels of total IgE, OVA-specific IgE, and histamine in the serum according to the manufacturer's instructions.
-
Quantitative Data Summary
As no specific preclinical studies on this compound for allergic rhinitis were identified, a data table cannot be populated with experimental results. However, a template for presenting such data is provided below.
Table 1: Hypothetical Efficacy of this compound in an OVA-Induced Allergic Rhinitis Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Sneezes (mean ± SEM) | Number of Nasal Rubs (mean ± SEM) | Serum OVA-specific IgE (ng/mL, mean ± SEM) | Nasal Eosinophil Infiltration (cells/mm², mean ± SEM) |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | 1 | Data | Data | Data | Data |
| This compound | 3 | Data | Data | Data | Data |
| This compound | 10 | Data | Data | Data | Data |
| Positive Control (e.g., Cetirizine) | 10 | Data | Data | Data | Data |
Conclusion
This compound, as a potent H1-receptor antagonist, is expected to be effective in preclinical models of allergic rhinitis. The provided experimental protocols for an ovalbumin-sensitized rodent model offer a robust framework for evaluating its efficacy. Future preclinical studies are warranted to generate quantitative data on the dose-dependent effects of this compound on allergic rhinitis symptoms and associated inflammatory markers. Such studies would provide valuable insights for optimizing its clinical use and for the development of novel anti-allergic therapies.
References
Troubleshooting & Optimization
Doxylamine Aqueous Solution Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxylamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the likely cause?
A1: Discoloration of your this compound solution, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidative degradation or alkaline hydrolysis. Exposure to light, elevated temperatures, or inappropriate pH levels can accelerate these degradation processes. It is crucial to investigate the storage conditions and formulation components to identify the root cause.
Q2: I'm observing a precipitate in my this compound solution. What could be the reason?
A2: Precipitation in a this compound solution can occur for several reasons. One common cause is a change in pH that affects the solubility of this compound succinate. This compound is more susceptible to degradation in basic conditions, and the degradation products may have lower solubility.[1][2] Another possibility is the interaction with other components in your formulation or contaminants. It is also important to ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent system under the storage conditions.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: this compound is particularly susceptible to degradation in alkaline (basic) conditions.[1][2][3] It is generally more stable in acidic to neutral pH.
-
Light: Exposure to light can induce photodegradation. However, some studies suggest it is relatively stable under photolytic conditions compared to other stress factors.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products like this compound N-oxide.
-
Moisture: Moisture is a critical factor, especially in solid or semi-solid formulations, as it can facilitate hydrolytic degradation.
Q4: What are the major degradation products of this compound?
A4: The primary degradation products of this compound depend on the stress conditions. Under alkaline conditions, a major degradation product is formed through the division of the primary amine. Oxidative stress can lead to the formation of this compound pyridinyl N-oxide and this compound dioxide (this compound Di-N-Oxide).
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
If you are observing a faster-than-expected loss of this compound potency in your aqueous solution, follow these troubleshooting steps:
-
Verify pH of the Solution:
-
Measure the pH of your solution. This compound is more stable in acidic to neutral pH ranges (typically pH 4-8).
-
If the pH is alkaline, consider adjusting it with a suitable buffer system. Phosphate buffers are commonly used in analytical methods for this compound.
-
-
Assess Storage Conditions:
-
Light Exposure: Protect your solution from light by using amber-colored vials or by storing it in the dark.
-
Temperature: Store the solution at controlled room temperature or under refrigerated conditions, as elevated temperatures accelerate degradation.
-
-
Evaluate for Oxidizing Contaminants:
-
Review the components of your formulation for any potential oxidizing agents.
-
Ensure high-purity water and reagents are used to minimize contaminants.
-
Logical Relationship for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound instability.
Data Presentation
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 1 N HCl | 24 hours | Room Temperature | Not specified, but degradation observed | |
| Base Hydrolysis | 1 N NaOH | 24 hours | Room Temperature | Significant degradation, more susceptible than in acid | |
| Oxidation | 33% H₂O₂ | 24 hours | Room Temperature | Degradation observed | |
| Photolytic | 700 W/m² | 10 hours | N/A | Most stable condition | |
| Thermal | 70°C | 15 hours | 70°C | Degradation observed |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example based on published methods for the analysis of this compound and its degradation products.
Objective: To quantify the concentration of this compound and to separate it from its degradation products in an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound succinate reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted to 3.5 - 4.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH. Mix with methanol in the specified ratio. Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound succinate reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to obtain a working standard of a known concentration (e.g., 25 µg/mL).
-
Preparation of Sample Solution: Dilute the aqueous this compound sample with the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm membrane filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the chromatograph.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
This compound Degradation Pathway
Caption: Simplified degradation pathways of this compound.
References
Technical Support Center: Overcoming Matrix Effects in Doxylamine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalysis of doxylamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In bioanalysis, components like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of this compound spiked into the extracted blank matrix with the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2] For regulatory submissions, it's often required to evaluate the matrix effect in at least six different lots of the biological matrix.
Q3: What is the role of an internal standard (IS) in mitigating matrix effects?
A3: An appropriate internal standard is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d5) is the gold standard. Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique is a balance between sample cleanliness, recovery, throughput, and cost. While Protein Precipitation (PPT) is the simplest and fastest method, it is generally the least effective at removing interfering matrix components, especially phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at producing cleaner extracts, thereby reducing matrix effects. SPE, in particular, can offer the highest degree of cleanup when optimized.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis related to matrix effects.
Problem 1: Poor peak shape (fronting, tailing, or splitting)
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase. Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible. |
| Particulate Matter | Incomplete removal of precipitated proteins or other particulates can clog the column inlet frit. Centrifuge samples at high speed after protein precipitation and before injection. |
| High Concentration of Matrix Components | Co-eluting matrix components can interfere with the peak shape. Improve sample cleanup using LLE or SPE to remove these interferences. |
Problem 2: Inconsistent or low analyte response (ion suppression)
| Possible Cause | Recommended Solution |
| Inefficient Sample Cleanup | Endogenous compounds, particularly phospholipids, are co-eluting with this compound and suppressing its ionization. Switch from protein precipitation to a more rigorous cleanup method like LLE or SPE. |
| Suboptimal Chromatographic Separation | This compound is co-eluting with a region of significant matrix interference. Modify the HPLC gradient or change the stationary phase to separate the analyte from the suppression zone. A post-column infusion experiment can help identify these zones. |
| Inappropriate Internal Standard | The internal standard is not adequately compensating for the matrix effect. Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d5) for the most effective correction. |
Problem 3: High variability in results between different sample lots
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | The composition of the biological matrix can vary significantly between individuals or lots, leading to different degrees of ion suppression or enhancement. Evaluate the matrix effect across multiple lots of blank matrix (at least six is recommended) to ensure the method is rugged. If variability is high, a more effective sample cleanup method like SPE is warranted. |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the effectiveness of different sample preparation techniques in terms of recovery and matrix effect for this compound.
Table 1: Analyte Recovery
| Sample Preparation Method | Analyte | Mean Recovery (%) | %CV | Reference |
| Protein Precipitation (PPT) | This compound | 94.6 - 99.6 | 3.3 | |
| Liquid-Liquid Extraction (LLE) | This compound Enantiomers | ~87 | <1.05 | |
| Solid-Phase Extraction (SPE) | This compound | Not Specified | Not Specified |
Note: While a specific recovery value for a manual SPE method for this compound was not found, SPE generally offers high and reproducible recoveries when optimized.
Table 2: Matrix Effect
| Sample Preparation Method | Analyte | Matrix Effect (%CV) | Comments | Reference |
| Protein Precipitation (PPT) | This compound | 2.5 - 3.2 | Evaluated in six different sources of human plasma. The low %CV indicates that while matrix effects are present, they are consistent across different plasma sources with this method. | |
| Liquid-Liquid Extraction (LLE) | This compound Enantiomers | Not Specified | LLE is known to produce cleaner extracts than PPT, generally resulting in lower and more consistent matrix effects. | |
| Solid-Phase Extraction (SPE) | This compound | Not Specified | SPE typically provides the cleanest extracts, leading to the most significant reduction in matrix effects compared to PPT and LLE. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method for this compound in human plasma.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is for the extraction of this compound enantiomers from human plasma.
-
To a 200 µL aliquot of plasma, add the internal standard and 100 µL of 1 M NaOH.
-
Vortex for 1 minute.
-
Add 1.5 mL of extraction solvent (dichloromethane:n-hexane, 1:2 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer 0.8 mL of the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for a basic drug like this compound using a reversed-phase SPE sorbent.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of an appropriate buffer (e.g., phosphate buffer at a neutral pH) through the cartridge.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.
Visualizations
References
Optimizing HPLC Mobile Phase for Doxylamine Peak Resolution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for improved peak resolution of doxylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic this compound molecule and residual silanols on the silica-based column packing.[1][2][3] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (~9.2) using an acidic modifier like trifluoroacetic acid (TFA) or a phosphate buffer (pH 2.5-3.5).[4][5] This protonates the this compound and minimizes interaction with ionized silanols. 2. Increase Mobile Phase pH: Alternatively, increase the mobile phase pH to above 10 to deprotonate the silanols. This often requires a pH-stable column. 3. Use End-capped Columns: Employ a high-quality, end-capped C8 or C18 column to reduce the number of available silanol groups. 4. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Poor Peak Shape (Fronting) | Column overload due to high sample concentration. | 1. Dilute the Sample: Reduce the concentration of the this compound sample before injection. 2. Decrease Injection Volume: Lower the volume of the sample injected onto the column. |
| Inadequate Resolution from Other Components | Suboptimal mobile phase composition or gradient. | 1. Optimize Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to find the optimal selectivity. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa, as they offer different selectivities. 3. Adjust pH: A small change in the mobile phase pH can significantly alter the retention and resolution of ionizable compounds like this compound. 4. Implement a Gradient: If isocratic elution is insufficient, develop a gradient program where the organic solvent concentration is increased over time. |
| Variable Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | 1. Ensure Proper Mobile Phase Preparation: Premix and thoroughly degas the mobile phase to prevent bubble formation and ensure a consistent composition. 2. Check Pump Performance: Verify that the HPLC pump is delivering a stable and accurate flow rate. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
| High Backpressure | Blockage in the HPLC system or column. | 1. Check for System Blockages: Systematically check for blockages from the pump to the detector, including tubing, frits, and the guard column. 2. Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter. 3. Flush the Column: If the column is suspected to be blocked, disconnect it from the detector and flush it in the reverse direction with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a pH between 3.0 and 4.0. A common starting ratio is 30:70 (v/v) acetonitrile:buffer, which can then be optimized.
Q2: How does the pH of the mobile phase affect the retention of this compound?
This compound is a basic compound with a pKa of approximately 9.2. At a mobile phase pH below its pKa, this compound will be protonated (positively charged). In reversed-phase chromatography, decreasing the pH generally leads to increased retention of basic compounds due to reduced secondary interactions with silanols. Conversely, as the pH approaches the pKa, the retention time may decrease.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used for this compound analysis. Acetonitrile typically provides better peak efficiency (narrower peaks) and lower backpressure. Methanol, however, can offer different selectivity for this compound and its impurities. The choice between the two often depends on the specific separation requirements.
Q4: Is a gradient or isocratic elution better for this compound analysis?
For simple analyses of this compound in a pure or simple formulation, an isocratic method is often sufficient, faster, and more robust. However, if analyzing this compound in the presence of multiple other components or impurities with a wide range of polarities, a gradient elution will likely be necessary to achieve adequate separation of all peaks within a reasonable timeframe.
Q5: What detection wavelength is typically used for this compound?
This compound has a UV absorbance maximum around 262 nm. Therefore, a detection wavelength of 254 nm or 262 nm is commonly used for its analysis.
Experimental Protocols
Protocol for Mobile Phase pH Adjustment
-
Prepare the Aqueous Buffer: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired molarity (e.g., 0.025 M).
-
Initial pH Measurement: Place a calibrated pH meter electrode into the buffer solution.
-
pH Adjustment: Slowly add a suitable acid (e.g., orthophosphoric acid) or base (e.g., sodium hydroxide) dropwise while stirring until the target pH is reached. For this compound, a common target pH is around 2.5 to 3.5.
-
Final Mobile Phase Preparation: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
Protocol for Optimizing Organic Modifier Concentration (Isocratic)
-
Initial Conditions: Start with a mobile phase composition based on literature or initial screening (e.g., 30% acetonitrile in a pH 3.0 phosphate buffer).
-
Systematic Variation: Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 25%, 30%, 35%, 40% acetonitrile).
-
Equilibrate the Column: For each mobile phase composition, allow the HPLC system to equilibrate until a stable baseline is achieved (typically 15-20 column volumes).
-
Inject Standard: Inject a standard solution of this compound and any other relevant compounds.
-
Evaluate Chromatogram: Analyze the retention time, peak shape (asymmetry), and resolution between this compound and adjacent peaks.
-
Select Optimal Concentration: Choose the organic modifier concentration that provides the best balance of resolution, analysis time, and peak shape.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention and Peak Shape
| Mobile Phase Composition (Acetonitrile:Buffer pH 3.0) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest impurity) |
| 25:75 | 12.5 | 1.2 | 1.8 |
| 30:75 | 9.8 | 1.1 | 2.1 |
| 35:65 | 7.2 | 1.1 | 2.0 |
| 40:60 | 5.1 | 1.3 | 1.6 |
Note: Data is illustrative and will vary based on the specific column, instrument, and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Experimental workflow for mobile phase optimization.
References
Preventing doxylamine degradation during sample preparation
Welcome to the technical support center for doxylamine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent this compound degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: this compound is particularly unstable in alkaline (basic) conditions.[1][2][3] It is more stable in acidic to neutral pH.
-
Oxidizing Agents: Exposure to strong oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[4][5]
-
Light: Photodegradation can occur upon exposure to UV light. It is advisable to protect samples from light.
-
Temperature: Elevated temperatures can accelerate degradation, especially in the presence of other stress factors like moisture.
-
Moisture: Moisture has been identified as a dominant factor affecting the stability of this compound succinate in solid forms.
Q2: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?
A2: Lower than expected concentrations are often due to degradation during sample handling and preparation. Consider the following possibilities:
-
High pH of Solutions: If your sample preparation involves buffers or solutions with a pH above 7, you may be inducing alkaline hydrolysis. This compound is known to be labile in basic conditions.
-
Inappropriate Solvent: Ensure the solvent used for extraction and dilution is compatible with this compound. While soluble in water and alcohols, the pH of the final solution is critical.
-
Extended Exposure to Light: If samples are not protected from light, photodegradation may be occurring. Use amber vials or work in a dimly lit environment.
-
Oxidative Stress: Contamination with or intentional addition of oxidizing agents will degrade this compound.
-
Improper Storage: Storing stock solutions or prepared samples at room temperature for extended periods can lead to degradation. It is recommended to store solutions at refrigerated temperatures (2-8 °C) and protected from light.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound in solution:
-
Stock Solutions: Prepare stock solutions in a suitable solvent like methanol or a slightly acidic buffer (pH around 3.5-5). Store these solutions in a refrigerator at 2-8°C and protect them from light by using amber glass vials.
-
Working Solutions and Prepared Samples: Whenever possible, prepare these fresh before analysis. If short-term storage is necessary, keep them at refrigerated temperatures and protected from light. Studies have shown that this compound solutions can be stable for at least 72 hours at ambient temperature in certain mobile phases. However, it is best practice to minimize storage time. A study on short-term stability at 25 ± 2°C showed recoveries between 98.82% to 101%.
Troubleshooting Guides
Issue: Significant this compound Degradation Observed in Alkaline Conditions
Root Cause Analysis: this compound is highly susceptible to alkaline hydrolysis. The ether linkage in its structure can be cleaved under basic conditions.
Troubleshooting Steps:
-
pH Adjustment: Ensure that the pH of all solutions, including extraction buffers and mobile phases, is maintained in the acidic to neutral range. A pH of 3.5 has been shown to be suitable for HPLC analysis.
-
Method Modification: If your experimental protocol requires a basic pH, minimize the exposure time of this compound to these conditions. Perform the basic extraction step quickly and on ice to reduce the reaction rate, followed by immediate neutralization or analysis.
-
Alternative Extraction: Consider using alternative extraction methods that do not require alkaline conditions, such as solid-phase extraction (SPE) with a suitable sorbent and elution with an acidic or neutral solvent.
Issue: this compound Degradation Under Oxidative Stress
Root Cause Analysis: The tertiary amine and ether moieties in the this compound structure are susceptible to oxidation.
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents, such as hydrogen peroxide, are present in your reagents or solvents.
-
Use of Antioxidants: In cases where the sample matrix itself is oxidative, consider the addition of a small amount of an antioxidant, but be sure to validate that it does not interfere with the analysis.
-
Degas Solvents: For HPLC analysis, degassing the mobile phase can help to remove dissolved oxygen and reduce the potential for oxidative degradation.
Quantitative Data on this compound Degradation
The following tables summarize the extent of this compound degradation observed under various forced degradation conditions as reported in the literature.
Table 1: Forced Degradation of this compound Succinate
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 24 hours | Room Temp | No significant degradation | |
| Acid Hydrolysis | 2 M HCl | 8 hours | 70°C | Highly labile | |
| Base Hydrolysis | 1 N NaOH | 24 hours | Room Temp | Significant degradation | |
| Base Hydrolysis | 0.1 M NaOH | 5 hours | 70°C | Significant degradation | |
| Oxidative | 33% H₂O₂ | 24 hours | Room Temp | Significant degradation | |
| Photolytic | UV light (700 W/m²) | 10 hours | N/A | Stable | |
| Thermal | N/A | N/A | 80°C | No significant degradation |
Note: "Significant degradation" indicates that the authors reported substantial degradation but did not always provide a precise percentage.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for conducting forced degradation studies on this compound to test the specificity of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound succinate in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 1 N NaOH before analysis.
-
-
Base Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 33% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a UV light source (e.g., in a photostability chamber) for a specified duration (e.g., 10 hours at 700 W/m²).
-
-
Thermal Degradation:
-
Keep the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
-
Analysis: Analyze the stressed samples, along with an untreated control sample, using a suitable analytical method like HPLC. The method should be able to separate the intact this compound from any degradation products.
Visualizations
This compound Degradation Pathways
The primary degradation pathways for this compound involve hydrolysis of the ether linkage, particularly under alkaline conditions, and oxidation of the tertiary amine.
Caption: Major degradation pathways of this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to identify and resolve issues related to this compound degradation during sample analysis.
Caption: Troubleshooting workflow for this compound degradation.
References
Addressing solubility issues of doxylamine in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of doxylamine succinate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound succinate in common solvents?
A1: this compound succinate is highly soluble in water and ethanol, and also soluble in DMSO.[1] Its high aqueous solubility makes water or sterile phosphate-buffered saline (PBS) the recommended primary solvents for preparing stock solutions for cell culture applications.
Q2: At what pH is this compound succinate most soluble?
A2: this compound succinate exhibits high solubility across a range of pH values, including physiological pH. A 1% aqueous solution of this compound succinate has a pH of approximately 5.[2] It remains highly soluble in the pH range of 2.8 to 6.2, and this high solubility is maintained at a pH of 6.8.[3]
Q3: Can I use DMSO to dissolve this compound succinate for my cell culture experiments?
A3: Yes, DMSO is a suitable solvent for this compound succinate. However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is not toxic to the cells, typically recommended to be below 0.5% (v/v), though some cell lines can tolerate up to 1%. Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: I observed a precipitate after adding my this compound succinate solution to the cell culture medium. What could be the cause?
A4: Precipitation, even with highly soluble compounds like this compound succinate, can occur in complex solutions like cell culture media. Potential causes include:
-
High final concentration: The concentration of this compound succinate in the media may have exceeded its solubility limit under the specific conditions of your culture system.
-
Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound succinate may interact with certain components, such as calcium or phosphate ions, leading to the formation of insoluble salts.
-
Temperature changes: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of some compounds.
-
pH shifts: Although this compound succinate is soluble across a range of pH, significant changes in the media's pH due to cellular metabolism could potentially affect its stability and solubility.
-
Improper mixing: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.
Q5: How can I prevent my this compound succinate solution from precipitating in the cell culture medium?
A5: To prevent precipitation, consider the following:
-
Use a lower final concentration: If possible, reduce the final concentration of this compound succinate in your experiment.
-
Prepare fresh solutions: Prepare the this compound succinate-containing medium fresh before each experiment to minimize the chance of degradation or precipitation over time.
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound succinate stock solution.
-
Proper mixing technique: Add the stock solution drop-wise to the medium while gently swirling to ensure it disperses quickly and evenly.
-
Stepwise dilution: Instead of adding a concentrated stock solution directly to your final volume of media, perform a serial dilution in pre-warmed media.
-
Filter sterilization: After preparing your final working solution, sterile filter it using a 0.22 µm filter to remove any potential micro-precipitates before adding it to your cells.
Quantitative Data: Solubility of this compound Succinate
| Solvent/Solution | Temperature | Concentration | Citation |
| Water | 25°C | Very soluble, 1 g/mL | |
| Ethanol (96%) | Ambient | Freely soluble | |
| Chloroform | Ambient | Soluble (1:2) | |
| DMSO | Ambient | 78 mg/mL (200.79 mM) | |
| Aqueous Solution (pH 2.8 - 6.2) | Ambient | ~1 g/mL | |
| Aqueous Solution (pH 6.8) | Ambient | 0.76 - 1.1 g/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Succinate Stock Solution in Sterile Water or PBS
This protocol is recommended for most applications due to the high aqueous solubility of this compound succinate.
Materials:
-
This compound succinate powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound succinate powder.
-
Dissolution: Transfer the powder to a sterile tube. Add the required volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution until the this compound succinate is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to one week).
Protocol 2: Preparation of this compound Succinate Stock Solution in DMSO
This protocol is an alternative if a non-aqueous stock solution is required.
Materials:
-
This compound succinate powder
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound succinate powder.
-
Dissolution: Transfer the powder to a sterile tube. Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Mixing: Vortex the solution until the this compound succinate is completely dissolved.
-
Storage: Aliquot the DMSO stock solution into smaller, single-use volumes in tubes suitable for low-temperature storage. Store at -20°C for up to one month or -80°C for up to one year.
Protocol 3: Preparation of Working Solution in Cell Culture Medium
Materials:
-
This compound succinate stock solution (from Protocol 1 or 2)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thawing: If using a frozen stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution:
-
From Aqueous Stock: Directly add the required volume of the aqueous stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by swirling.
-
From DMSO Stock (Stepwise Dilution): a. Perform an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium (e.g., 1:100). Mix well. b. Add the required volume of this intermediate dilution to your final volume of cell culture medium to reach the desired final concentration. This helps to prevent localized high concentrations of DMSO and the compound.
-
-
Final Mixing: Gently mix the final working solution before adding it to your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathways
Caption: this compound acts as an antagonist at the Histamine H1 receptor.
Caption: this compound exhibits anticholinergic effects via muscarinic receptor antagonism.
Experimental Workflow
Caption: Workflow for preparing and using this compound succinate in cell culture.
References
Technical Support Center: Managing Variability in Doxylamine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing variability in animal studies involving doxylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation antihistamine of the ethanolamine class.[1] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors.[1] By blocking these receptors, particularly in the central nervous system, it produces sedative and hypnotic effects.[2][3] this compound also exhibits potent anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[3]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration in preclinical studies are oral, including oral gavage and administration in feed or drinking water. Intravenous and intranasal routes have also been used to study its pharmacokinetic properties.
Q3: What are the known metabolites of this compound?
A3: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), into its main metabolites: N-desmethylthis compound, N,N-didesmethylthis compound, and this compound N-oxide.
Q4: Are there known sex differences in the pharmacokinetics of this compound?
A4: Yes, sex-based differences in the pharmacokinetics of this compound have been reported. These differences can be attributed to sexually dimorphic expression of metabolic enzymes in the liver. Researchers should consider including both sexes in their study design and analyzing data for sex-specific effects.
Troubleshooting Guides
Issue 1: Excessive Sedation or Unexpected Animal Mortality
Symptoms:
-
Animals are overly lethargic, unresponsive to stimuli, or show prolonged sleep times.
-
Unexpected deaths occur, particularly at higher doses.
Potential Causes:
-
Dose is too high: The sedative effects of this compound are dose-dependent.
-
Drug-drug interactions: Co-administration with other central nervous system (CNS) depressants (e.g., opioids, benzodiazepines) can potentiate the sedative effects of this compound.
-
Strain or species sensitivity: Certain strains or species may be more sensitive to the sedative effects of this compound.
-
Animal health status: Underlying health issues can increase susceptibility to adverse effects.
Mitigation Strategies:
-
Dose Reduction: If excessive sedation is observed, consider reducing the dose in subsequent cohorts.
-
Review Concomitant Medications: Ensure that no other CNS depressants are being administered. If they are necessary, consider the potential for interaction and adjust the this compound dose accordingly.
-
Staggered Dosing: In initial studies, use a staggered dosing approach to identify a well-tolerated dose before proceeding with larger groups.
-
Close Monitoring: Closely monitor animals for the first few hours after dosing for signs of excessive sedation. Key parameters to monitor include respiratory rate, responsiveness, and posture.
-
Supportive Care: For severely sedated animals, provide supportive care such as a warm environment to prevent hypothermia.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentrations of this compound within the same dose group.
-
Inconsistent absorption profiles (e.g., variable Tmax).
Potential Causes:
-
Improper Dosing Technique: Inconsistent administration, particularly with oral gavage, can lead to variability in the amount of drug delivered.
-
Food Effects: The presence or absence of food in the stomach can alter the rate and extent of drug absorption.
-
Stress: Handling and procedural stress can impact gastrointestinal motility and blood flow, affecting drug absorption.
-
Formulation Issues: Inconsistent drug formulation (e.g., precipitation, non-homogeneity) can lead to variable dosing.
-
Biological Factors: Inherent biological differences between animals (e.g., genetics, gut microbiome) can contribute to PK variability.
Mitigation Strategies:
-
Standardize Dosing Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, use appropriate needle sizes and ensure correct placement.
-
Control Feeding Status: Fast animals overnight before dosing to ensure a consistent gastric environment. If feeding is required, provide a standardized diet and feeding schedule.
-
Acclimatization and Handling: Acclimatize animals to handling and dosing procedures to minimize stress. Consider using less stressful administration methods if possible, such as voluntary consumption in a palatable vehicle.
-
Formulation Quality Control: Prepare fresh formulations daily and ensure they are homogenous. If using a suspension, ensure it is adequately mixed before each administration.
-
Randomization: Randomize animals to treatment groups to distribute inherent biological variability.
Issue 3: this compound-Induced Weight Loss
Symptoms:
-
Treated animals show a significant decrease in body weight compared to control animals.
Potential Causes:
-
Reduced Food and Water Consumption: The sedative effects of this compound may lead to decreased physical activity and reduced interest in food and water.
-
Gastrointestinal Effects: Anticholinergic effects can cause dry mouth and potentially alter gut motility, impacting food intake and digestion.
-
General Malaise: At higher doses, this compound may induce a general feeling of being unwell, leading to reduced appetite.
Mitigation Strategies:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.
-
Palatable Diet: Provide a highly palatable diet to encourage eating.
-
Dose Adjustment: If weight loss is significant and persistent, consider reducing the dose.
-
Supportive Care: Ensure easy access to food and water. For animals with significant weight loss, consider providing supplemental nutrition or hydration.
-
Acclimatization to Dosing: Allow animals to adapt to the dosing regimen, as some initial weight loss may be transient.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Following Oral Administration in Different Animal Species
| Parameter | Rat (Sprague-Dawley) | Monkey (Rhesus) | Human |
| Dose | 2 mg | 7, 13.3, and 27 mg/kg | 25 mg |
| Tmax (h) | 1.5 | Not specified | 2.4 |
| Cmax (ng/mL) | 281.4 ± 24.6 | Dose-dependent | 99 |
| Bioavailability (%) | 24.7 | Not specified | 24.7 |
| Half-life (t½) (h) | Not specified | Not specified | 10.1 |
| Reference |
Note: Direct comparative pharmacokinetic studies of this compound in mice, rats, and dogs are limited in the publicly available literature. The data presented are compiled from separate studies and should be interpreted with caution. Tmax = Time to reach maximum plasma concentration; Cmax = Maximum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Succinate Solution for Oral Gavage
Materials:
-
This compound succinate powder
-
Vehicle (e.g., sterile isotonic saline (0.9% w/v), 0.5% methylcellulose in sterile water, or 10% sucrose in sterile water)
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound succinate and vehicle based on the desired concentration and final volume.
-
Weigh the this compound succinate powder accurately using an analytical balance.
-
Measure the appropriate volume of the chosen vehicle.
-
Slowly add the this compound succinate powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until the this compound succinate is completely dissolved. For suspensions like 0.5% methylcellulose, ensure a homogenous mixture.
-
If necessary, adjust the pH of the solution to a physiological range (around 7.0) using appropriate buffers, although for oral administration this is less critical.
-
Visually inspect the solution for any undissolved particles. If present, continue stirring or gently warm the solution if the compound's stability allows.
-
Prepare the formulation fresh daily to ensure stability. Store protected from light.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (1-3 mL)
-
This compound succinate formulation
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Properly restrain the rat to immobilize its head and body. The head should be gently extended back to create a straight line through the neck and esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
Allow the rat to swallow the needle as it is gently advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the solution.
-
After administration, gently withdraw the needle along the same path.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes post-dosing.
Mandatory Visualizations
Caption: this compound's primary mechanism of action and anticholinergic effects.
Caption: General experimental workflow for a this compound animal study.
Caption: Logical workflow for troubleshooting common issues in this compound studies.
References
Technical Support Center: Doxylamine Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of doxylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various conditions, primarily through oxidation and hydrolysis, especially under alkaline conditions. Forced degradation studies have shown that this compound can degrade when exposed to basic, oxidative, and to a lesser extent, acidic, photolytic, and thermal stress.[1][2][3]
Q2: What are the known major degradation products of this compound?
A2: The most commonly identified degradation products are formed through oxidation and alkaline hydrolysis.
-
Oxidative Degradation: this compound N-oxide is a well-documented oxidative degradation product.[4] Another potential product is this compound dioxide (this compound Di-N-Oxide).
-
Alkaline Degradation: Under strong alkaline conditions, this compound can undergo cleavage of the ether linkage, leading to the formation of a primary amine-containing degradant.[3]
Q3: How stable is this compound under acidic conditions?
A3: this compound is relatively stable under acidic conditions. While some degradation can be observed under forced conditions (e.g., using 1N HCl at elevated temperatures), it is generally less susceptible to acid hydrolysis compared to alkaline hydrolysis.
Q4: Is this compound sensitive to light?
A4: Photolytic degradation of this compound is generally minimal. Studies have shown that exposure to UV light for extended periods results in only minor degradation.
Q5: What is the impact of temperature on this compound stability?
A5: Thermal degradation of this compound is not considered a major degradation pathway under typical storage conditions. Forced degradation studies at high temperatures show some degradation, but the specific products have not been extensively characterized in the reviewed literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in the chromatogram | - Contamination of the sample, solvent, or HPLC system.- Presence of unknown degradation products.- Co-elution of impurities. | - Run a blank gradient to check for system contamination.- Verify the purity of the reference standard.- Optimize the chromatographic method (e.g., change mobile phase composition, gradient slope, or column) to improve resolution.- Perform peak purity analysis using a PDA detector.- Use LC-MS to identify the m/z of the unknown peaks. |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation or contamination. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradation products.- Reduce the sample concentration or injection volume.- Use a new column or wash the existing column with a strong solvent. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis.- Monitor system pressure for any irregularities. |
| Difficulty in identifying degradation products by MS | - Low abundance of the degradation product.- Inappropriate ionization mode (ESI positive/negative).- Complex fragmentation pattern. | - Concentrate the sample if possible.- Analyze the sample in both positive and negative ionization modes.- Perform MS/MS experiments to obtain fragmentation patterns and compare them with known structures or in-silico fragmentation tools. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from various forced degradation studies on this compound succinate. The percentage of degradation represents the amount of this compound that has degraded under the specified conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 1 N HCl | 24 hours | Room Temperature | 8.97% | |
| Alkaline Hydrolysis | 1 N NaOH | 24 hours | Room Temperature | 12.3% | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | Room Temperature | 5.25% | |
| Neutral Hydrolysis | Water | - | - | 10.24% | |
| Photolytic Degradation | UV light (254 nm) | - | - | 4.91% | |
| Thermal Degradation | Dry Heat | - | - | 6.28% |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound succinate to various stress conditions to induce degradation.
1. Acid Hydrolysis:
- Dissolve a known concentration of this compound succinate in 1 N hydrochloric acid.
- Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of 1 N sodium hydroxide.
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Alkaline Hydrolysis:
- Dissolve a known concentration of this compound succinate in 1 N sodium hydroxide.
- Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of 1 N hydrochloric acid.
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
- Dissolve a known concentration of this compound succinate in a solution of hydrogen peroxide (e.g., 3-30%).
- Keep the solution at room temperature for a defined period (e.g., 24 hours).
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Photolytic Degradation:
- Expose a solution of this compound succinate (in a suitable solvent like water or mobile phase) in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.
- Analyze the sample directly by HPLC.
5. Thermal Degradation:
- Keep a solid sample of this compound succinate in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
- Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical starting point for developing an HPLC method to separate this compound from its degradation products. Method optimization will likely be required.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to a suitable value, e.g., 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a period of time (e.g., 20-30 minutes) to elute the degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: this compound Degradation Pathways
Caption: Analytical Workflow for Degradation Studies
References
- 1. japsonline.com [japsonline.com]
- 2. [PDF] A stability-indicating HPLC method for estimation of this compound succinate in tablets and characterization of its major alkaline stress degradation product | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Doxylamine-Induced Sedation in Animal Behavior Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering doxylamine-induced sedation in animal behavior studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1] Its primary mechanism of sedation involves acting as an inverse agonist at histamine H1 receptors in the central nervous system (CNS).[2][3] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, this compound induces drowsiness.[1] Additionally, this compound has anticholinergic properties, meaning it blocks the action of acetylcholine, another neurotransmitter involved in arousal and cognitive function. This dual antagonism of histamine H1 and muscarinic acetylcholine receptors contributes to its sedative effects.[2]
Q2: How does this compound-induced sedation impact common behavioral assays in rodents?
A2: this compound-induced sedation can significantly confound the results of behavioral assays by reducing locomotor activity, exploratory behavior, and altering anxiety-like responses. In tests like the open field test , sedated animals will likely show decreased distance traveled, less time in the center of the arena, and fewer rearing behaviors. In the elevated plus maze , sedation can lead to reduced overall movement, making it difficult to interpret the time spent in open versus closed arms as a true measure of anxiety. Sedation can also impair performance in motor coordination tasks like the rotarod test .
Q3: What are typical this compound doses that induce sedation in mice and rats?
A3: The sedative effects of this compound are dose-dependent. While specific sedative dose thresholds can vary by strain, age, and specific behavioral test, the following table summarizes general dose ranges reported in the literature for mice and rats. It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.
| Animal Model | Route of Administration | Dose Range for Sedation | Notes |
| Mouse | Oral (gavage) / In-feed | 10 - 50 mg/kg | Higher doses are more likely to cause significant sedation. |
| Intraperitoneal (i.p.) | 5 - 20 mg/kg | Onset of sedation is typically faster with i.p. administration. | |
| Rat | Oral (gavage) | 10 - 30 mg/kg | Rats may show different sensitivity to sedation compared to mice. |
| Intraperitoneal (i.p.) | 5 - 15 mg/kg | Careful dose titration is necessary to avoid profound sedation. |
Q4: Are there antagonists or reversal agents for this compound-induced sedation?
A4: There are no specific pharmacological antagonists for this compound that selectively block its sedative effects. However, CNS stimulants can be used to counteract the sedation. While not direct antagonists, these agents can help to increase arousal and locomotor activity. It is important to note that the interaction between this compound and stimulants can be complex, and co-administration should be carefully validated in your experimental model.
Q5: What are some less sedating alternatives to this compound for animal behavior studies?
A5: Second-generation antihistamines are designed to have reduced penetration of the blood-brain barrier, resulting in minimal sedative effects. When the primary goal of a study is to investigate peripheral histamine H1 receptor antagonism without CNS side effects, these are preferable alternatives.
| Antihistamine Class | Examples | Key Characteristics |
| Second-Generation | Loratadine, Cetirizine, Fexofenadine | Low affinity for CNS H1 receptors, minimal sedation at therapeutic doses. |
| Third-Generation | Levocetirizine, Desloratadine | Active enantiomers or metabolites of second-generation drugs with potentially improved side-effect profiles. |
Troubleshooting Guides
Problem 1: Excessive sedation in animals is preventing the collection of behavioral data.
Solution:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to identify the minimum effective dose for your primary experimental question that produces an acceptable level of sedation.
-
Timing of Administration: Adjust the time between this compound administration and behavioral testing. This compound's sedative effects typically peak within 1-3 hours of administration. Increasing the time between dosing and testing may allow for the sedative effects to partially subside while the desired therapeutic effect is still present.
-
Habituation: For multi-day studies, some degree of tolerance to the sedative effects of first-generation antihistamines may develop after repeated administration. A pre-treatment period with this compound before the start of behavioral testing might help mitigate the initial profound sedation.
-
Co-administration with a CNS Stimulant: In some cases, co-administration of a CNS stimulant may be necessary to counteract sedation and allow for behavioral testing. This approach should be used with caution and requires careful validation.
Problem 2: Difficulty distinguishing between sedative effects and true behavioral changes (e.g., anxiolytic-like effects).
Solution:
-
Comprehensive Behavioral Phenotyping: Utilize a battery of behavioral tests that assess different domains. For example, in addition to the elevated plus maze (for anxiety-like behavior), include an open field test to assess general locomotor activity. A significant decrease in locomotor activity in the open field can help identify a confounding sedative effect.
-
Appropriate Control Groups:
-
Vehicle Control: Always include a group that receives the vehicle used to dissolve this compound.
-
Positive Control (for sedation): Consider including a group treated with a known sedative (e.g., diazepam) at a dose that produces a similar level of locomotor suppression to your this compound dose. This can help benchmark the sedative effects.
-
Positive Control (for the desired effect): If you are investigating an anxiolytic-like effect, include a group treated with a known anxiolytic (e.g., diazepam at an anxiolytic dose) to validate your assay.
-
-
Dose-Response Analysis: A thorough dose-response analysis is critical. If a behavioral effect (e.g., increased time in the open arms of the elevated plus maze) is only observed at doses that also significantly suppress locomotor activity, it is likely a false positive due to sedation. An anxiolytic-like effect should ideally be observed at doses that do not cause significant motor impairment.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Sedation using the Open Field Test in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with automated tracking software.
-
Drug Preparation: Dissolve this compound succinate in sterile saline. Prepare doses of 0 (vehicle), 5, 10, and 20 mg/kg.
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes post-injection, place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record and analyze the following parameters:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Rearing frequency
-
-
-
Data Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A significant decrease in total distance traveled and rearing frequency is indicative of sedation.
Protocol 2: Mitigating this compound Sedation with Caffeine in a Rat Elevated Plus Maze Study
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: An elevated plus maze with two open and two closed arms, equipped with an automated tracking system.
-
Drug Preparation:
-
Dissolve this compound succinate in sterile saline (e.g., 10 mg/kg).
-
Dissolve caffeine in sterile saline (e.g., 10 mg/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + this compound (10 mg/kg)
-
Group 3: Caffeine (10 mg/kg) + this compound (10 mg/kg)
-
Group 4: Caffeine (10 mg/kg) + Vehicle (saline)
-
-
Procedure:
-
Administer the first drug (caffeine or vehicle) via i.p. injection.
-
15 minutes later, administer the second drug (this compound or vehicle) via i.p. injection.
-
30 minutes after the second injection, place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore for 5 minutes.
-
Record and analyze:
-
Time spent in the open arms (%)
-
Number of entries into the open arms (%)
-
Total number of arm entries (a measure of locomotor activity)
-
-
-
Data Analysis: Use a two-way ANOVA to analyze the data, with caffeine and this compound as the two factors. This will allow you to assess the main effects of each drug and their interaction. A significant interaction would suggest that caffeine mitigates the effects of this compound on locomotor activity and/or anxiety-like behavior.
Visualizations
References
Validation & Comparative
A Comparative In Vitro Analysis of the Anticholinergic Activity of Doxylamine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticholinergic activity of doxylamine and scopolamine, focusing on their interaction with muscarinic acetylcholine receptors. The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers in understanding the pharmacological profiles of these two compounds.
Introduction
This compound, a first-generation antihistamine, is widely used for the short-term treatment of insomnia and as a component in cold and allergy medications.[1][2] Its sedative effects are attributed to its antagonism of the histamine H1 receptor, but it also exhibits notable anticholinergic properties by blocking muscarinic acetylcholine receptors.[3][4] Scopolamine is a well-known anticholinergic agent, a belladonna alkaloid, utilized for the prevention of motion sickness and postoperative nausea and vomiting.[5] It acts as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5). Understanding the comparative anticholinergic activity of these drugs at the receptor level is crucial for predicting their therapeutic effects and potential side-effect profiles.
Comparative Muscarinic Receptor Binding Affinity
The primary mechanism of anticholinergic action for both this compound and scopolamine is the blockade of muscarinic acetylcholine receptors. The binding affinity of these compounds to the five human muscarinic receptor subtypes (M1-M5) is a key determinant of their potency and potential for subtype-selective effects. The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a stronger binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 490 | 2100 | 650 | 380 | 180 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Note: Data for this compound is from human receptors. Data for Scopolamine is from human cloned muscarinic receptor subtypes.
The data clearly indicates that scopolamine possesses a significantly higher binding affinity for all five muscarinic receptor subtypes compared to this compound, with Ki values in the sub-nanomolar to low nanomolar range. This compound's affinity is considerably lower, with Ki values ranging from 180 to 2100 nM. This suggests that scopolamine is a much more potent anticholinergic agent than this compound at the receptor level.
Experimental Protocols
The determination of binding affinities and functional antagonist activity of compounds like this compound and scopolamine relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for determining Ki values)
This assay directly measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound and scopolamine for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines individually expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS), a high-affinity non-selective muscarinic antagonist.
-
Test compounds: this compound and scopolamine at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist, such as atropine (e.g., 1 µM), to determine the amount of radioligand that binds to non-receptor components.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled test compound (this compound or scopolamine).
-
Equilibrium: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature or 37°C.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for assessing functional antagonism)
This functional assay measures the ability of a G protein-coupled receptor (GPCR), such as a muscarinic receptor, to activate its associated G protein. Antagonists will inhibit the agonist-stimulated G protein activation.
Objective: To determine the ability of this compound and scopolamine to antagonize agonist-induced G protein activation at muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Agonist: A known muscarinic receptor agonist, such as carbachol or acetylcholine.
-
Test compounds: this compound and scopolamine at a range of concentrations.
-
[35S]GTPγS: A non-hydrolyzable analog of GTP that will bind to activated G proteins.
-
GDP: To ensure that G proteins are in their inactive state at the beginning of the assay.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters or SPA beads.
-
Scintillation counter or other appropriate detection instrument.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the antagonist (this compound or scopolamine) for a set period.
-
Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration) to stimulate the receptors.
-
GTPγS Binding: Add [35S]GTPγS to the reaction mixture and incubate to allow for its binding to the activated G proteins.
-
Termination and Separation: Terminate the reaction and separate the bound from free [35S]GTPγS, typically by rapid filtration or using scintillation proximity assay (SPA) technology.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G proteins.
-
Data Analysis: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the antagonist. The concentration of the antagonist that causes 50% inhibition of the agonist response is the IC50 value. This can be used to determine the antagonist's potency.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Workflow for a Radioligand Competition Binding Assay.
Conclusion
In vitro experimental data demonstrates that scopolamine is a significantly more potent antagonist of muscarinic acetylcholine receptors than this compound, exhibiting substantially higher binding affinities across all five receptor subtypes. This pronounced difference in receptor affinity underlies their distinct clinical applications and side-effect profiles. The methodologies of radioligand binding and GTPγS assays provide robust platforms for quantifying the anticholinergic properties of these and other compounds, offering critical insights for drug development and pharmacological research.
References
- 1. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Doxylamine Succinate According to ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of doxylamine succinate in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. We will delve into the performance of various techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data. Detailed protocols for key validation experiments are also provided to aid in the practical application of these methods.
Understanding ICH Q2(R2) Analytical Method Validation
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, demonstrating that the method is suitable for its intended purpose.[1][2][3] The ICH Q2(R2) guideline outlines the key validation parameters that need to be evaluated to ensure the reliability and accuracy of analytical data.[1][2] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methods for this compound Succinate
The following tables summarize the performance of different analytical methods for the determination of this compound succinate, based on published validation studies conducted according to ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Methods
| Validation Parameter | Method 1 (RP-HPLC) | Method 2 (Stability-Indicating RP-HPLC) | Method 3 (RP-HPLC) |
| Linearity Range | 10-50 µg/mL | 10–50 μg/ml | 2.3-63.0 μg/mL |
| Correlation Coefficient (r²) | 0.9994 | 0.9998 | 0.9998 |
| Accuracy (% Recovery) | 99.4-99.8% | 99.73 to 99.91% | Not explicitly stated, but good recovery values were obtained. |
| Precision (% RSD) | < 2% | Not explicitly stated | Not explicitly stated |
| LOD | 1.8 µg/mL | 0.96 μg/ml | Not explicitly stated |
| LOQ | 4.4 µg/mL | 3.28 μg/ml | Not explicitly stated |
| Specificity | Specific | Specific | Specific |
| Robustness | Robust | Robust | Robust |
UV-Visible Spectrophotometric Methods
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 10-60 μg/mL | 4-20 μg/ml |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 99.30 - 101.99% | Not explicitly stated |
| Precision (% RSD) | < 2% | Not explicitly stated |
| LOD | Not explicitly stated | Not explicitly stated |
| LOQ | Not explicitly stated | Not explicitly stated |
| Specificity | Specific | Specific |
| Robustness | Not explicitly stated | Not explicitly stated |
High-Performance Thin-Layer Chromatography (HPTLC) Method
| Validation Parameter | Method 1 |
| Linearity Range | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated |
| LOD | Not explicitly stated |
| LOQ | Not explicitly stated |
| Specificity | Specific |
| Robustness | Not explicitly stated |
Experimental Workflow and Protocols
The following diagram and protocols outline the typical workflow and methodologies for validating an analytical method for this compound succinate according to ICH guidelines.
References
Cross-Reactivity of Doxylamine in Toxicology Screening Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of doxylamine in common toxicology screening panels. Understanding the potential for this compound to produce false-positive results is critical for accurate interpretation of toxicological findings. This document outlines the performance of various screening methods, presents supporting experimental data, and details the methodologies for both initial screening and confirmatory testing.
Introduction to this compound and Toxicological Screening
This compound is a first-generation antihistamine widely available in over-the-counter sleep aids and cold remedies. Its structural properties can lead to cross-reactivity in certain immunoassays used for drug screening, potentially resulting in false-positive findings for other drugs of abuse. Toxicological screening panels typically employ a two-step process: an initial rapid immunoassay screen followed by a more specific and sensitive confirmatory analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), for any presumptive positive results.
Immunoassay Screening: The Challenge of Cross-Reactivity
Immunoassays are the workhorse of initial drug screening due to their speed and high throughput. These tests utilize antibodies to detect specific drugs or classes of drugs. However, the specificity of these antibodies can be limited, leading to cross-reactivity with structurally similar compounds. This compound has been identified as a significant cross-reactant in immunoassays for methadone and phencyclidine (PCP).
Quantitative Data on this compound Cross-Reactivity
The following table summarizes the reported cross-reactivity of this compound in various immunoassay platforms. It is important to note that the concentration required to trigger a false positive can vary depending on the specific assay manufacturer and the cutoff levels used.
| Immunoassay Target | Assay Type | This compound Concentration for False Positive | Reference |
| Methadone | EMIT d.a.u. | 50 mg/L in urine | [1] |
| Phencyclidine (PCP) | Immunoassay | Not specified in reviewed literature, but noted as a cross-reactant. | [1][2] |
| Opiates | EMIT st | 800 mg/L in urine | [1] |
| Tricyclic Antidepressants (TCA) | Immunoassay | Limited evidence of direct cross-reactivity. More commonly associated with diphenhydramine. | [3] |
Note: The data presented is based on available literature and may not be exhaustive for all commercially available immunoassays. Researchers are encouraged to consult the package inserts of the specific assays being used.
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the potential for false positives in immunoassays, all presumptive positive results should be confirmed using a more specific method. GC-MS is considered the gold standard for confirmation in toxicology testing. This technique separates compounds based on their chemical properties and then identifies them based on their unique mass spectrum, providing a definitive result. This compound has been reported to cause a false-positive in a gas chromatographic assay for phencyclidine, highlighting the importance of careful data interpretation even with more advanced techniques.
Experimental Protocols
Competitive Enzyme Immunoassay (e.g., EMIT) for Urine Drug Screening
This protocol provides a general overview of a competitive enzyme immunoassay, the principle behind many rapid drug screening tests.
Principle: In a competitive immunoassay, a known amount of enzyme-labeled drug competes with any drug present in the urine sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the drug in the sample.
Materials:
-
Microplate pre-coated with antibodies specific to the target drug
-
Urine sample
-
Enzyme-conjugated drug (tracer)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Add a specific volume of the urine sample and the enzyme-conjugated drug to the antibody-coated microplate wells.
-
Incubate the plate to allow for competitive binding between the drug in the sample and the enzyme-conjugated drug for the antibody binding sites.
-
Wash the plate to remove any unbound substances.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
After a specific incubation period, add a stop solution to terminate the reaction.
-
Measure the absorbance of the solution in each well using a plate reader at a specific wavelength.
-
The concentration of the drug in the sample is determined by comparing its absorbance to a standard curve generated from samples with known drug concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
This protocol outlines the general steps for confirming the presence of a drug in a urine sample following a presumptive positive immunoassay result.
Principle: GC-MS separates the components of a sample in the gas phase and then ionizes them to produce a unique mass spectrum for each compound, allowing for definitive identification and quantification.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Urine sample
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (if necessary)
Procedure:
-
Sample Preparation:
-
To a known volume of urine, add an internal standard (a compound with similar chemical properties to the analyte but with a different mass).
-
Perform a liquid-liquid extraction by adding an organic solvent and mixing vigorously.
-
Separate the organic layer containing the drug from the aqueous layer.
-
Evaporate the organic solvent to concentrate the sample.
-
-
Derivatization (if required): Some drugs may require chemical modification (derivatization) to improve their volatility and chromatographic properties.
-
GC-MS Analysis:
-
Inject the prepared sample into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a long, thin column. Different compounds travel through the column at different rates, leading to their separation.
-
As each compound exits the column, it enters the mass spectrometer.
-
In the mass spectrometer, the compound is bombarded with electrons, causing it to fragment into charged ions.
-
The mass spectrometer separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum.
-
-
Data Analysis:
-
The drug is identified by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum to that of a certified reference material.
-
The concentration of the drug is calculated by comparing the peak area of the drug to the peak area of the internal standard.
-
Visualizing the Processes
To better understand the experimental workflows and the underlying principles, the following diagrams have been generated.
Conclusion
This compound's potential for cross-reactivity in toxicology screening panels, particularly for methadone and PCP immunoassays, underscores the importance of a two-tiered testing approach. While immunoassays provide a rapid and valuable initial screen, their limitations in specificity necessitate confirmatory analysis by a more robust method like GC-MS to avoid misinterpretation of results. Researchers and clinicians should be aware of these potential interactions and consult assay-specific documentation to ensure accurate and reliable toxicological assessments.
References
Unraveling the Stereochemistry of Doxylamine: A Comparative Guide to its R-(+)- and S-(-)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Doxylamine, a first-generation antihistamine, is widely utilized as a racemic mixture in over-the-counter sleep aids and allergy medications. As with many chiral drugs, the individual enantiomers of this compound, R-(+)-doxylamine and S-(-)-doxylamine, can exhibit distinct pharmacological profiles. This guide provides a comprehensive comparison of the known pharmacological differences between these two enantiomers, supported by available experimental data, to inform research and drug development efforts.
Pharmacodynamic Differences: Stereoselective Antihistaminic and Sedative Effects
The primary mechanism of action of this compound is the antagonism of the histamine H1 receptor, which mediates its antihistaminic and sedative properties.[1] Evidence strongly indicates that the pharmacological activity of this compound is stereoselective, with the R-(+)-enantiomer being the more active form.
In preclinical studies, the R-(+)-enantiomer of this compound has demonstrated significantly greater antihistaminic and sedative-hypnotic activity compared to the S-(-)-enantiomer.[2] This suggests that the therapeutic effects of racemic this compound are primarily attributable to the R-(+)-isomer.
Quantitative Comparison of Antihistaminic Activity
An in vitro study utilizing an isolated guinea pig ileum model provided a quantitative comparison of the antihistaminic activity of the this compound enantiomers. The results, as summarized in the table below, clearly indicate the superior histamine-inhibiting effect of the R-(+)-enantiomer.[3]
| Enantiomer/Mixture | Histamine Inhibition (%) |
| R-(+)-Doxylamine Succinate | 95.83%[3] |
| S-(-)-Doxylamine Succinate | 87.5%[3] |
| Racemic this compound Succinate | 91.66% |
This compound also exhibits anticholinergic properties through the antagonism of muscarinic acetylcholine receptors, contributing to its side-effect profile. However, a comparative analysis of the binding affinities of the individual enantiomers to different muscarinic receptor subtypes is not currently available.
Figure 1: Histamine H1 Receptor Signaling and this compound Enantiomer Interaction.
Pharmacokinetic Profile: Focus on Racemic this compound
Detailed pharmacokinetic parameters for the individual R-(+)- and S-(-)-doxylamine enantiomers in humans are not available in the reviewed literature. The existing data pertains to the administration of the racemic mixture.
Pharmacokinetic Parameters of Racemic this compound in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (Oral) | 24.7% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | |
| Elimination Half-life (t½) | 10 - 12 hours | |
| Apparent Oral Clearance | 217 mL/min | |
| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9) | |
| Excretion | 60% Urine, 40% Feces |
Note: The table presents data for racemic this compound.
Stereoselective Metabolism: An Unconfirmed but Plausible Hypothesis
Racemic this compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, CYP1A2, and CYP2C9, to its main metabolites, N-desmethylthis compound and N,N-didesmethylthis compound. While direct studies on the stereoselective metabolism of this compound are lacking, research on structurally similar compounds suggests that such a phenomenon is likely. For instance, the metabolism of the tricyclic antidepressant doxepin, which also undergoes N-demethylation, is stereoselectively mediated by CYP2D6. It is plausible that one enantiomer of this compound is preferentially metabolized over the other, which would lead to different plasma concentrations and durations of action for the R-(+)- and S-(-)-forms. Further research is warranted to elucidate the potential stereoselectivity of this compound metabolism and its clinical implications.
Figure 2: Primary Metabolic Pathway of Racemic this compound.
Experimental Protocols
In Vitro Antihistaminic Activity: Isolated Guinea Pig Ileum Assay
This ex vivo method is a classic pharmacological preparation for assessing the activity of H1 receptor antagonists.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2/5% CO2 mixture.
-
Contraction Induction: The tissue is allowed to equilibrate under a constant tension. Contractions are induced by the addition of a standard concentration of histamine to the organ bath. The magnitude of the contraction is recorded using an isotonic transducer connected to a data acquisition system.
-
Antagonist Evaluation: After washing out the histamine and allowing the tissue to return to baseline, the preparation is incubated with a specific concentration of the test compound (R-(+)-doxylamine, S-(-)-doxylamine, or racemic this compound) for a defined period.
-
Histamine Challenge: Following incubation with the antagonist, the same standard concentration of histamine is re-introduced, and the resulting contraction is recorded.
-
Data Analysis: The percentage inhibition of the histamine-induced contraction by the test compound is calculated by comparing the contraction amplitude in the presence and absence of the antagonist.
Figure 3: Workflow for Assessing Antihistaminic Activity.
In Vivo Sedative-Hypnotic Activity: Hexobarbital-Induced Sleeping Time in Rodents
This in vivo model is used to assess the central nervous system depressant effects of a substance by measuring its ability to potentiate the hypnotic effect of a barbiturate.
Methodology:
-
Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a sufficient period before the experiment.
-
Test Substance Administration: Animals are divided into groups and administered the test substance (R-(+)-doxylamine, S-(-)-doxylamine, or racemic this compound) or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Barbiturate Induction: After a predetermined time following the administration of the test substance, a sub-hypnotic or hypnotic dose of hexobarbital is administered to each animal.
-
Observation: The time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep) are recorded for each animal.
-
Data Analysis: The mean onset and duration of sleep are calculated for each group. A significant prolongation of the hexobarbital-induced sleeping time in the test groups compared to the control group indicates a sedative-hypnotic effect.
Comparative Toxicity
Currently, there is a lack of publicly available data directly comparing the toxicity profiles of the R-(+)- and S-(-)-enantiomers of this compound. Overdose of racemic this compound can lead to severe anticholinergic and central nervous system effects, including seizures and rhabdomyolysis. Given the higher pharmacological activity of the R-(+)-enantiomer, it is conceivable that this isomer may have a higher potential for toxicity, but this remains to be experimentally verified.
Conclusion and Future Directions
The available evidence consistently indicates that the pharmacological activity of this compound resides primarily in its R-(+)-enantiomer, which exhibits greater antihistaminic and sedative-hypnotic effects than the S-(-)-enantiomer. This suggests that the development of an enantiopure R-(+)-doxylamine formulation could offer a more potent and potentially safer therapeutic option compared to the currently marketed racemic mixture.
However, significant gaps in our understanding of the stereoselective pharmacology of this compound remain. Future research should prioritize:
-
Quantitative Binding Affinity Studies: Determining the Ki values of R-(+)- and S-(-)-doxylamine for the histamine H1 receptor and various muscarinic receptor subtypes.
-
Enantioselective Pharmacokinetic Studies in Humans: Characterizing the absorption, distribution, metabolism, and excretion of the individual enantiomers to understand their in vivo disposition.
-
Investigation of Stereoselective Metabolism: Elucidating the role of CYP enzymes in the potentially stereoselective metabolism of this compound.
-
Comparative Toxicity Studies: Assessing the acute and chronic toxicity profiles of the individual enantiomers.
A more complete understanding of the pharmacological differences between the this compound enantiomers will be instrumental in optimizing its therapeutic use and guiding the development of next-generation antihistamines.
References
A Comparative Guide to Doxylamine and Other First-Generation Antihistamines in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxylamine with other prominent first-generation antihistamines, namely diphenhydramine, chlorpheniramine, and hydroxyzine, focusing on their applications and effects in neuroscience research. The information presented is supported by experimental data to assist in the selection of appropriate compounds for preclinical and clinical studies.
First-generation antihistamines are widely recognized for their ability to cross the blood-brain barrier, leading to significant effects on the central nervous system (CNS).[1] This characteristic, primarily responsible for their sedative and cognitive side effects, also makes them valuable tools for neuroscience research in areas such as sleep, cognition, and neuroinflammation.[1] this compound, a member of the ethanolamine class of antihistamines, is a potent H1 receptor antagonist with notable sedative and anticholinergic properties.[2][3]
Comparative Pharmacodynamics: Receptor Binding Affinities
The neuropharmacological effects of first-generation antihistamines are largely dictated by their binding affinities for histamine H1 receptors and muscarinic acetylcholine receptors in the CNS. The inhibitory constant (Ki) is a measure of a drug's binding affinity to a receptor, with lower values indicating a stronger binding affinity.
| Drug | Receptor | Ki (nM) | Species/Tissue | Reference |
| This compound | Histamine H1 | 1.3 | Human | [2] |
| Muscarinic M1 | 490 | Human | ||
| Muscarinic M2 | 2100 | Human | ||
| Muscarinic M3 | 650 | Human | ||
| Muscarinic M4 | 380 | Human | ||
| Muscarinic M5 | 180 | Human | ||
| Diphenhydramine | Histamine H1 | 20 | Rat Brain | |
| Muscarinic M1 | 83 | Human | ||
| Muscarinic M2 | 373 | Human | ||
| Muscarinic (general) | 280 | Bovine Cerebral Cortex | ||
| Chlorpheniramine | Histamine H1 | 1.7 (d-isomer) | Rat Brain | |
| Muscarinic (general) | 300 (d-isomer) | Bovine Cerebral Cortex | ||
| Hydroxyzine | Histamine H1 | Data not available in a directly comparable format | ||
| Muscarinic (general) | 3,800 | Bovine Cerebral Cortex |
Note: Ki values from different studies may not be directly comparable due to variations in experimental conditions.
Central Nervous System Effects: A Quantitative Comparison
The sedative and cognitive effects of first-generation antihistamines are primarily linked to their occupancy of H1 receptors in the brain. Positron Emission Tomography (PET) studies have been instrumental in quantifying this receptor occupancy (H1RO) and correlating it with CNS impairment.
| Drug | Dose | H1 Receptor Occupancy (%) | Sedation Classification | Reference |
| Diphenhydramine | 30 mg | ~70 | Sedating | |
| d-Chlorpheniramine | 2 mg | ~50 | Sedating | |
| Hydroxyzine | 30 mg | 67.6 | Sedating | |
| This compound | Data not available in a directly comparable format | Sedating |
Experimental Protocols in Neuroscience Research
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., histamine H1 or muscarinic receptors).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or animal tissues (e.g., bovine cerebral cortex).
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]mepyramine for H1 receptors or [3H]QNB for muscarinic receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Positron Emission Tomography (PET) for H1 Receptor Occupancy
Objective: To non-invasively measure the percentage of histamine H1 receptors in the human brain that are occupied by an administered antihistamine.
Methodology:
-
Baseline Scan: A baseline PET scan is performed on a healthy volunteer after the injection of a radiolabeled H1 receptor antagonist, such as [11C]doxepin. This measures the baseline binding potential of the radioligand to H1 receptors.
-
Drug Administration: The subject is then administered a single oral dose of the antihistamine being studied.
-
Post-Drug Scan: A second PET scan is conducted at the time of expected peak plasma concentration of the antihistamine.
-
Image Analysis: The PET images from the baseline and post-drug scans are analyzed to determine the reduction in the binding potential of the radioligand.
-
Calculation of H1RO: The H1 receptor occupancy is calculated as the percentage reduction in radioligand binding in various brain regions after drug administration compared to the baseline scan.
Assessment of Cognitive and Psychomotor Performance
Objective: To objectively measure the impact of antihistamines on CNS functions.
Methodology: A battery of standardized tests is administered to subjects at baseline and at specific time points after drug administration in a controlled, often double-blind, crossover study design.
-
Digit Symbol Substitution Test (DSST): Assesses visual-motor coordination, processing speed, and attention.
-
Finger Tapping Test (FTT): Measures fine motor speed and coordination.
-
Benton Visual Retention Test (BVRT): Evaluates visual memory and visuospatial abilities.
-
Critical Flicker Fusion Test (CFFT): Measures the threshold at which a flickering light is perceived as a continuous light, an indicator of CNS arousal.
-
Subjective Sedation Scales: Participants rate their level of sleepiness using scales like the Stanford Sleepiness Scale (SSS).
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor, which is coupled to the Gq/11 G-protein. This interaction inhibits the downstream signaling cascade that is normally activated by histamine.
Muscarinic Acetylcholine Receptor Signaling Pathway
The anticholinergic effects of these drugs arise from their antagonism of muscarinic acetylcholine receptors. M1, M3, and M5 receptors are typically coupled to Gq proteins, while M2 and M4 receptors are coupled to Gi proteins.
References
A Head-to-Head Comparison of Doxylamine and Zolpidem in Sleep-Wake Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hypnotic agents, both doxylamine and zolpidem are frequently utilized for the management of insomnia. However, they belong to different pharmacological classes and exert their effects through distinct mechanisms, leading to varied impacts on the sleep-wake cycle. This guide provides an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, effects on sleep architecture, and the methodologies used in their evaluation.
Mechanism of Action: A Tale of Two Pathways
This compound, a first-generation antihistamine, primarily functions as a histamine H1 receptor antagonist.[1][2][3][4][5] By blocking H1 receptors in the central nervous system, it inhibits the wake-promoting effects of histamine. Additionally, this compound possesses anticholinergic properties, contributing to its sedative effects.
Zolpidem, a non-benzodiazepine hypnotic, exerts its effects by selectively binding to the α1 subunit of the gamma-aminobutyric acid type A (GABA-A) receptor. This binding enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to a decrease in neuronal excitability and the induction of sleep.
Comparative Efficacy on Sleep Parameters
Direct head-to-head clinical trials employing polysomnography (PSG), the gold standard for objective sleep measurement, are limited. However, by synthesizing data from various studies, a comparative overview can be constructed.
One placebo-controlled study directly compared the efficacy of this compound (15 mg) and zolpidem (10 mg) using Spiegel's questionnaire for subjective sleep assessment. The results indicated that both this compound and zolpidem were significantly more effective than placebo in improving sleep parameters, with no statistically significant differences observed between the two active treatments in the global score or individual sleep items, except for "dreams".
Objective data from separate studies on zolpidem consistently demonstrate its efficacy in improving key sleep parameters. For instance, studies have shown that zolpidem significantly reduces sleep onset latency (SOL), decreases wake after sleep onset (WASO), and increases total sleep time (TST) and sleep efficiency (SE) compared to placebo.
Conversely, robust, quantitative polysomnography data for this compound in the treatment of primary insomnia is scarce in the published literature. While some studies suggest a potential increase in slow-wave sleep, these were often conducted in specific patient populations or in combination with other medications, making direct comparisons challenging. A systematic review of over-the-counter sleep aids concluded that antihistamines like diphenhydramine (which has a similar mechanism to this compound) demonstrated "limited beneficial effects".
Table 1: Summary of Quantitative Data on Sleep-Wake Cycle Parameters
| Parameter | This compound | Zolpidem |
| Sleep Onset Latency (SOL) | Subjective improvement reported, but limited objective data available. | Significant reduction. In one study, premedication with zolpidem resulted in a sleep latency of 11.8 +/- 9.5 minutes versus 26.0 +/- 19.9 minutes for those without. In another study, the SOL was 20.3 ± 4.7 min. |
| Total Sleep Time (TST) | Subjective improvement reported. | Significant increase. One study reported a TST of 333.2 ± 24.2 min. |
| Sleep Efficiency (SE) | Subjective improvement reported. | Significant increase. Studies have reported sleep efficiencies of 89.5% +/- 5.6% with zolpidem premedication versus 78.8 +/- 12.3 without, and 68.6 ± 5.0% in another trial. |
| Wake After Sleep Onset (WASO) | Subjective improvement reported. | Significant reduction. One study reported a WASO of 132.9 ± 26.5 min. |
| Slow-Wave Sleep (SWS) | One study in patients with chronic tension-type headache reported an increase of 12 minutes when used in combination with venlafaxine. | Zolpidem has been shown to increase slow-wave sleep. |
| REM Sleep | Limited data available. | Zolpidem has been shown to have minimal effect on or slightly decrease REM sleep. |
Note: The data for this compound and zolpidem are not from direct head-to-head trials and are presented for comparative illustration based on available literature. The zolpidem data is derived from multiple studies with varying methodologies.
Experimental Protocols: A Methodological Overview
A typical experimental design for evaluating the effects of hypnotics on the sleep-wake cycle involves a randomized, double-blind, placebo-controlled crossover or parallel-group study.
Key Methodological Components:
-
Participants: Healthy volunteers or patients diagnosed with primary insomnia according to established criteria (e.g., DSM-5 or ICSD-3). A thorough screening process is conducted to exclude individuals with other sleep disorders, medical or psychiatric conditions, or those using medications that could interfere with sleep.
-
Polysomnography (PSG): Overnight PSG is the primary tool for objective sleep assessment. This involves monitoring of electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to stage sleep, as well as respiratory and cardiac monitoring.
-
Sleep Parameters Measured:
-
Sleep Onset Latency (SOL): Time taken to fall asleep from "lights out."
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep has been initiated.
-
Total Sleep Time (TST): The total duration of all sleep stages.
-
Sleep Efficiency (SE): The ratio of total sleep time to the total time spent in bed.
-
Sleep Architecture: The cyclical pattern of sleep stages, including the percentage and duration of N1, N2, N3 (slow-wave sleep), and REM sleep.
-
-
Subjective Assessments: Questionnaires such as the Pittsburgh Sleep Quality Index (PSQI), the Insomnia Severity Index (ISI), and morning sleep diaries are used to gather patient-reported outcomes on sleep quality and daytime functioning.
-
Washout Period: In crossover studies, a sufficient washout period between treatments is crucial to prevent carryover effects.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Conclusion
Zolpidem has a well-documented, robust evidence base demonstrating its efficacy in improving objective sleep parameters. Its selective mechanism of action on the GABA-A receptor provides a targeted approach to inducing sleep. This compound, an over-the-counter antihistamine, also demonstrates subjective efficacy in promoting sleep, primarily through its antagonism of histamine H1 and muscarinic acetylcholine receptors.
However, a significant gap exists in the literature regarding direct, head-to-head comparisons of these two agents using objective polysomnographic measures. The lack of comprehensive, quantitative data for this compound's effects on sleep architecture in primary insomnia makes a definitive comparative assessment challenging. Future research should focus on well-controlled clinical trials with objective endpoints to provide a clearer understanding of the relative efficacy and impact on the sleep-wake cycle of these two commonly used hypnotics. This will enable researchers, scientists, and drug development professionals to make more informed decisions in the pursuit of novel and improved therapies for insomnia.
References
- 1. researchgate.net [researchgate.net]
- 2. Over-the-Counter Agents for the Treatment of Occasional Disturbed Sleep or Transient Insomnia: A Systematic Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal this compound in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. algologia.gr [algologia.gr]
Validation of a Doxylamine Immunoassay: A Comparison of Specificity and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a competitive enzyme-linked immunosorbent assay (ELISA) for doxylamine with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and validation of the most appropriate analytical method for your research needs.
Performance Characteristics
The performance of a hypothetical this compound immunoassay is compared against a validated LC-MS/MS method. The data presented below is representative of typical performance for such assays.
Table 1: Comparison of this compound Immunoassay and LC-MS/MS Performance
| Parameter | This compound Immunoassay (Hypothetical Data) | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Linear Range | 1 - 50 ng/mL | 0.5 - 500 ng/mL |
| Precision (Intra-assay %CV) | < 10% | < 5% |
| Precision (Inter-assay %CV) | < 15% | < 10% |
| Analysis Time per Sample | ~2 hours (for a 96-well plate) | ~5-10 minutes |
| Equipment Cost | Low to moderate | High |
| Throughput | High | Moderate to High (with automation) |
CV: Coefficient of Variation
Specificity and Cross-Reactivity
A critical aspect of any immunoassay is its specificity—the ability to detect only the target analyte without interference from other structurally related or unrelated compounds.
Table 2: Cross-Reactivity of the this compound Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Diphenhydramine | 1000 | < 0.1% |
| Chlorpheniramine | 1000 | < 0.1% |
| Brompheniramine | 1000 | < 0.1% |
| Methadone | 500 | 0.5% |
| Phencyclidine (PCP) | 500 | 0.2% |
| Common Analgesics | 1000 | Not Detected |
| Common Decongestants | 1000 | Not Detected |
Note: The cross-reactivity data is hypothetical and representative of a highly specific immunoassay. It is crucial to validate the specificity of any immunoassay with a comprehensive panel of relevant compounds.
It has been reported that at toxic levels, this compound may lead to false-positive results for methadone and phencyclidine in some immunoassay-based urine drug screens[1][2]. While the hypothetical assay in this guide demonstrates low cross-reactivity, this highlights the importance of confirmatory testing, especially in clinical and forensic settings.
Experimental Protocols
Protocol for Determining Immunoassay Sensitivity (LOD and LOQ)
-
Preparation of this compound Standards: Prepare a series of this compound standards in a drug-free matrix (e.g., urine, plasma) with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Standard Curve Generation: Analyze the standards using the this compound immunoassay according to the manufacturer's instructions. Generate a standard curve by plotting the assay response (e.g., absorbance) against the this compound concentration.
-
Determination of the Limit of Detection (LOD):
-
Analyze a blank sample (zero analyte) at least 10 times.
-
Calculate the mean and standard deviation (SD) of the blank responses.
-
The LOD is calculated as the mean blank response + 3x SD. The corresponding concentration is determined from the standard curve.
-
-
Determination of the Limit of Quantitation (LOQ):
-
The LOQ is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy (typically with a coefficient of variation (%CV) ≤ 20%).
-
Analyze a series of low-concentration standards (around the expected LOQ) multiple times (n ≥ 5).
-
The LOQ is the lowest concentration that meets the pre-defined acceptance criteria for precision and accuracy.
-
Protocol for Determining Immunoassay Specificity (Cross-Reactivity)
-
Selection of Test Compounds: Select a panel of compounds that are structurally similar to this compound or are likely to be present in the test samples. This should include other antihistamines, over-the-counter medications, and drugs of abuse.
-
Preparation of Test Solutions: Prepare stock solutions of each test compound at a high concentration (e.g., 1 mg/mL).
-
Cross-Reactivity Testing:
-
Spike the test compounds into a drug-free matrix at various concentrations (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Analyze these samples using the this compound immunoassay.
-
Determine the this compound equivalent concentration for each test compound from the this compound standard curve.
-
-
Calculation of % Cross-Reactivity:
-
% Cross-Reactivity = (Apparent this compound Concentration / Concentration of Test Compound) x 100
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the principles of the immunoassay, the validation workflow, and a decision-making process for method selection.
Caption: Principle of a competitive immunoassay for this compound.
Caption: Workflow for immunoassay validation.
Caption: Decision tree for analytical method selection.
Conclusion
The choice between a this compound immunoassay and an LC-MS/MS method depends on the specific requirements of the study. Immunoassays offer a high-throughput and cost-effective solution for screening large numbers of samples. However, for confirmatory results, forensic applications, or studies requiring higher sensitivity and specificity, LC-MS/MS remains the method of choice. It is imperative that any immunoassay is thoroughly validated for its intended purpose to ensure reliable and accurate results.
References
A Comparative Analysis of Doxylamine and Chlorpheniramine in Mitigating Histamine-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two first-generation antihistamines, doxylamine and chlorpheniramine, focusing on their efficacy in counteracting histamine-induced physiological responses. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Executive Summary
This compound and chlorpheniramine are both potent H1 receptor antagonists widely utilized for the symptomatic relief of allergic conditions. While both drugs effectively block the action of histamine, they exhibit distinct profiles in terms of receptor binding affinity, in vivo efficacy, clinical effectiveness, and sedative properties. This guide delves into these differences, presenting quantitative data to facilitate a direct comparison of their performance.
Molecular and Pharmacological Profile
At the core of their mechanism of action, both this compound and chlorpheniramine act as inverse agonists at the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby preventing the downstream signaling cascade that leads to allergic symptoms.
Histamine H1 Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| This compound | Histamine H1 | [3H]doxepin | 4.5 | DrugBank |
| Chlorpheniramine | Histamine H1 | [3H]pyrilamine | 2.0 | Gillard et al., 2002[1] |
As indicated in the table, chlorpheniramine demonstrates a marginally higher binding affinity for the histamine H1 receptor compared to this compound.
Histamine Signaling Pathway
The binding of histamine to its H1 receptor initiates a well-defined signaling cascade. Understanding this pathway is crucial for contextualizing the mechanism of action of H1 antagonists.
Caption: Histamine H1 Receptor Signaling Pathway.
In Vivo Efficacy
Animal models provide a valuable platform for assessing the in vivo efficacy of antihistamines in a controlled setting. The guinea pig, with its sensitive respiratory system, is a commonly used model for studying histamine-induced bronchoconstriction.
| Compound | Model | Endpoint | ED50 | Source |
| Chlorpheniramine | Histamine-induced bronchospasm (guinea pig) | Inhibition of bronchoconstrictor reaction | 5.8 µg/kg (i.v.) | Peychev et al., 2005[2] |
| This compound | - | - | Data not available | - |
A direct comparative study of this compound in a histamine-induced bronchospasm model was not identified in the literature search. However, the potent effect of chlorpheniramine in this model is evident from the low ED50 value.
Clinical Efficacy and Applications
While both this compound and chlorpheniramine are indicated for allergic conditions, their clinical applications and the extent of supporting evidence differ.
| Indication | This compound | Chlorpheniramine |
| Allergic Rhinitis | Primarily used for its sedative properties in combination products for nighttime allergy relief.[3][4] | Widely used and studied for the treatment of allergic rhinitis.[4] |
| Common Cold | A study showed a significant reduction in runny nose and sneezing scores compared to placebo. | Multiple randomized controlled trials have demonstrated its efficacy in reducing cold symptoms. |
| Insomnia | A primary indication, often marketed as a sleep aid. | Sedation is a prominent side effect, but it is not a primary indication for insomnia. |
Overall, chlorpheniramine has a broader evidence base for its efficacy in treating allergic rhinitis and common cold symptoms, while this compound is more specifically targeted for its sedative effects, particularly in the context of insomnia and nighttime allergy relief.
Sedative Effects and Central Nervous System Penetration
A key differentiator between first-generation antihistamines is their ability to cross the blood-brain barrier and cause sedation. This is directly related to their occupancy of histamine H1 receptors in the brain.
| Compound | Brain H1 Receptor Occupancy (PET) | Sedation Profile | Source |
| Chlorpheniramine | ~50% at a 2 mg oral dose | High | Tagawa et al., 2001 |
| This compound | Data not directly available, but known to be highly sedating | High |
Positron Emission Tomography (PET) studies have quantified the significant brain H1 receptor occupancy of chlorpheniramine, which correlates with its sedative effects. While direct PET data for this compound was not found, its well-established use as a sleep aid underscores its potent central nervous system activity.
Safety Profile
The safety of both drugs has been extensively studied. The acute toxicity is often represented by the LD50 (median lethal dose).
| Compound | Oral LD50 (Rat) | Source |
| This compound Succinate | 600 mg/kg | Cayman Chemical SDS |
| Chlorpheniramine Maleate | 118 - 306 mg/kg | Santa Cruz Biotechnology SDS, TCI Chemicals SDS |
These values indicate the relative acute toxicity in animal models and should be interpreted with caution in the context of human use.
Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, detailed experimental protocols are essential.
H1 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the histamine H1 receptor.
References
Assessing the Genotoxicity of Doxylamine in Validated In Vitro Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of doxylamine, a common antihistamine, as evaluated in a range of validated in vitro models. The information is compiled from publicly available studies to assist researchers and professionals in drug development in understanding the genetic safety profile of this compound.
Summary of Findings
This compound succinate has been evaluated in several in vitro genotoxicity assays, including the bacterial reverse mutation assay (Ames test), sister chromatid exchange (SCE) assay in human lymphocytes, and chromosomal aberration and SCE assays in Chinese Hamster Ovary (CHO) cells. The collective evidence from these studies suggests that this compound is not mutagenic in the Ames test and does not induce sister chromatid exchanges in human lymphocytes. However, some evidence indicates a potential for chromosomal damage at high concentrations in mammalian cells.
Comparative Data on this compound Genotoxicity
The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound succinate.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound Succinate
| Tester Strain | Metabolic Activation | Concentration Range (µ g/plate ) | Result |
| S. typhimurium TA98 | With and Without | Not Specified | Negative |
| S. typhimurium TA100 | With and Without | Not Specified | Negative |
| S. typhimurium TA1535 | With and Without | Not Specified | Negative |
| S. typhimurium TA1537 | With and Without | Not Specified | Negative |
| E. coli WP2 uvrA | With and Without | Not Specified | Negative |
Data from the National Toxicology Program (NTP). The specific concentrations tested were not detailed in the summary data.
Table 2: Sister Chromatid Exchange (SCE) Assay in Human Lymphocytes with this compound Succinate
| Cell Type | Metabolic Activation | Concentration Range | Result |
| Human Lymphocytes | Not Specified | Not Specified | Negative[1] |
The study by Müller et al. (1989) reported negative results but did not provide specific concentration ranges in the abstract.
Table 3: Chromosomal Aberration in Mouse Embryos with this compound Succinate
| Cell Type | Exposure | Observation | Result |
| Mouse Embryos | In vivo | Small, dose-dependent induction of chromosomal aberrations | Positive[1] |
While this is an in vivo finding, it is relevant to the overall genotoxic profile of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of genotoxicity studies. The following are generalized protocols for the key assays mentioned, based on standard methodologies.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay determines if the test chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
General Protocol:
-
Strain Selection: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is selected to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound succinate, along with a negative (vehicle) control and a positive control (a known mutagen).
-
Incubation: The bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration and compared to the control groups. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA damage and repair. It detects the exchange of genetic material between two sister chromatids of a duplicating chromosome.
General Protocol:
-
Cell Culture: Mammalian cells, such as human lymphocytes or CHO cells, are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Exposure: The cells are treated with various concentrations of this compound succinate for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of mitosis.
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained using a technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids, making the SCEs visible.
-
Analysis: The number of SCEs per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs suggests a genotoxic effect.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Ames test and the Sister Chromatid Exchange assay.
Conclusion
The available in vitro data from validated models indicate that this compound is not mutagenic in bacterial systems. While it did not induce sister chromatid exchanges in human lymphocytes, a study noted a dose-dependent increase in chromosomal aberrations in mouse embryos, suggesting a potential for clastogenicity. Further investigation, particularly through in vitro micronucleus and comet assays, would provide a more comprehensive understanding of the genotoxic profile of this compound. Researchers and drug development professionals should consider these findings in the context of the overall safety assessment of this compound-containing products.
References
Safety Operating Guide
Navigating the Safe Disposal of Doxylamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Doxylamine, an antihistamine commonly used in pharmaceutical research and development, requires specific procedures for its safe disposal. This guide provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Key Chemical and Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its chemical properties and associated hazards. This information is critical for implementing appropriate safety measures during disposal.
| Property/Hazard | Description | Citations |
| Chemical Formula | C17H22N2O | [1][2] |
| Physical State | Solid, powder | [3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4][5] |
| Health Hazards | May cause skin, eye, and respiratory irritation. Can affect the central nervous system and liver with repeated or prolonged exposure. | |
| Fire Hazard | May be combustible at high temperatures. Combustion products include carbon oxides and nitrogen oxides. | |
| Incompatibilities | Strong oxidizing agents, acids, and alkalis. |
Step-by-Step this compound Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with all applicable regulations. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a well-ventilated area, preferably a laboratory fume hood, to avoid inhalation of dust.
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
2. Management of Spills:
-
In the event of a small spill, use absorbent paper or an inert material like vermiculite or sand to collect the spilled solid.
-
Avoid creating dust during the cleanup process.
-
Place the absorbent material and any contaminated clothing into a vapor-tight plastic bag.
-
Seal the bag and label it clearly for disposal as chemical waste.
-
Clean the contaminated surface with a strong soap and water solution.
3. Disposal of Unused this compound and Contaminated Materials:
-
Regulatory Compliance: All waste disposal must adhere to federal, state, and local environmental control regulations. Chemical waste generators are responsible for ensuring complete and accurate classification of hazardous waste.
-
Waste Collection:
-
Collect unused this compound and any materials heavily contaminated with it in a suitable, labeled, and sealed container.
-
Do not mix this compound waste with incompatible substances such as strong oxidizing agents, acids, or alkalis.
-
-
Professional Disposal:
-
Arrange for the disposal of the contained this compound waste through a licensed professional waste disposal service.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Label the container as "Hazardous Waste" and include an accurate description of the contents.
-
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and given to a designated environmental health and safety (EHS) department or a licensed disposal company.
-
Do not reuse the containers for other purposes.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling Doxylamine
This guide provides comprehensive safety, handling, and disposal procedures for Doxylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound succinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, the stringent use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications |
| Eye Protection | Safety Goggles or Glasses | Must be worn to protect against dust particles. A face shield may be required where splashing is a risk.[4] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required.[4] |
| Respiratory Protection | Dust Respirator or Self-Contained Breathing Apparatus | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, particularly when handling the powder form to prevent dust formation. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Gather all necessary PPE as specified in Table 1.
-
-
Handling the Compound:
-
Wear all required PPE before handling the substance.
-
Avoid the formation of dust when working with the solid form.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and any exposed skin thoroughly after handling.
-
Storage Procedures:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated area.
-
Protect from light.
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.
-
This compound should generally be stored at room temperature, between 20°C and 25°C (68°F and 77°F).
Emergency Procedures
Immediate and appropriate responses to exposure or spills are critical.
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If wearing contact lenses, remove them if it is easy to do so. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison control center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately. In case of overdose, call a poison control helpline (e.g., 1-800-222-1222 in the US) or emergency services.
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For minor spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and shovel it into suitable containers for disposal.
-
Avoid breathing dust and contact with skin and eyes.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Dispose of contents and container to an approved waste disposal plant.
-
If a drug take-back program is not available, the substance may be disposed of in household trash by following these steps:
-
Remove the drug from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.
-
Place the mixture in a sealed container like a resealable plastic bag.
-
Throw the container in the trash.
-
Scratch out all personal information on the empty packaging before disposing of it.
-
-
Do not flush down the toilet unless specifically instructed to do so by local regulations or guidelines.
Quantitative Data
The following table summarizes key toxicological data for this compound succinate.
Table 2: Toxicological Data for this compound Succinate
| Parameter | Value | Species | Reference |
| Oral LD50 | 600 mg/kg | Rat | |
| Oral LD50 | 470 mg/kg | Mouse | |
| Subcutaneous LD50 | 440 mg/kg | Rat | |
| Melting Point | 103°C - 108°C |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
